molecular formula C14H24NO5P B6603625 ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,phosphoricacid CAS No. 2361679-71-0

ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,phosphoricacid

カタログ番号: B6603625
CAS番号: 2361679-71-0
分子量: 317.32 g/mol
InChIキー: HGEWRZAYMCSXHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,phosphoricacid is a specialist chemical compound of interest in medicinal chemistry and pharmacology research. Its molecular structure suggests potential application as a phosphoramidate prodrug moiety . Phosphoramidate prodrugs are a well-established strategy to enhance the delivery and efficacy of therapeutic nucleoside analogues, which are used in the treatment of viral infections and other diseases . The structure incorporates a tetrahydrofuran (oxolan-2-yl) ring, a feature common in many bioactive molecules and synthetic intermediates . The presence of the phosphoric acid group bound to the amine function is a key characteristic of this prodrug approach, which is designed to improve cell membrane permeability and facilitate intracellular release of the active drug component . Researchers may investigate this compound for its utility in developing novel prodrugs, particularly for antiviral agents like nucleoside phosphonates, or as a building block in the stereoselective synthesis of complex molecules with chiral centers . Its value lies in its potential to improve the pharmacokinetic properties and therapeutic index of experimental active pharmaceutical ingredients.

特性

IUPAC Name

N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.H3O4P/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;1-5(2,3)4/h3-5,7-8,13-15H,2,6,9-11H2,1H3;(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEWRZAYMCSXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2CCCO2.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Solid-State Characterization of Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine Phosphate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Salt Selection Rationale

As a Senior Application Scientist, the first critical decision in the development of any novel active pharmaceutical ingredient (API) is the selection of an optimal solid-state form. Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine is a complex secondary amine characterized by a lipophilic phenylethylamine backbone and a hydrogen-bond accepting oxolane (tetrahydrofuran) ring. In its free base form, this molecule is highly lipophilic, prone to oxidation, and typically presents as a viscous oil or low-melting solid, rendering it unsuitable for direct solid oral dosage formulation.

To engineer a developable API, salification is required. While hydrochloride (HCl) salts are traditional, they often suffer from high hygroscopicity when paired with secondary amines. We selected the phosphate salt (a 1:1 stoichiometric monophosphate) because the orthophosphate counterion ( H2​PO4−​ ) acts as a polyprotic scaffold. This facilitates a robust, three-dimensional intermolecular hydrogen-bonding network between the phosphate oxygens and the protonated amine, significantly elevating the crystal lattice energy. This thermodynamic stabilization directly translates to a higher melting point, superior aqueous solubility, and reduced moisture sorption [[1]]().

Molecular Profiling & Physicochemical Constants

Before initiating physical characterization, it is imperative to establish the theoretical physicochemical boundaries of the molecule. The secondary amine dictates the pH-dependent solubility, while the oxolane ring introduces specific degradation liabilities (e.g., peroxide-mediated ring opening).

Table 1: Fundamental Physicochemical Properties

PropertyValue / DescriptionAnalytical Implication
IUPAC Name N-ethyl-1-(tetrahydrofuran-2-yl)-2-phenylethanamine phosphateDefines structural functional groups.
Molecular Formula C14​H21​NO⋅H3​PO4​ 1:1 stoichiometry confirmed by NMR.
Molecular Weight 317.32 g/mol Required for gravimetric and molar calculations.
pKa (Amine) ~9.8 (Predicted)API will be fully ionized at physiological pH (1.2 - 7.4).
LogP (Free Base) ~2.6 (Predicted)Indicates high lipophilicity and good membrane permeability.

Solid-State Characterization (Thermal Analysis)

Understanding the thermal behavior of the phosphate salt is non-negotiable. During milling and high-shear wet granulation, the API is subjected to intense mechanical and thermal stress. If the API's melting point or glass transition temperature ( Tg​ ) is too low, it may undergo polymorphic transformation or amorphization.

We utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in strict accordance with USP <891> guidelines 2.

Self-Validating Protocol: DSC & TGA Workflow

Causality Check: We use a pinhole-crimped aluminum pan. Why? If the pan is hermetically sealed, the evaporation of residual moisture builds internal pressure, artificially shifting the melting endotherm and masking true thermal events. The pinhole allows volatiles to escape, separating desolvation from true melting.

  • System Suitability: Calibrate the DSC using an Indium standard ( Tm​ = 156.6°C, ΔH = 28.45 J/g). Validation: If the measured onset deviates by >0.5°C, the system is out of specification and the run is aborted.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the API into a pinhole-crimped aluminum crucible.

  • Purge Gas: Establish a continuous dry Nitrogen purge at 50 mL/min to prevent oxidative degradation during the thermal scan.

  • Thermal Program: Equilibrate at 25°C, then heat at a constant rate of 10°C/min up to 300°C.

  • Data Extraction: Record the extrapolated onset temperature ( Tonset​ ) to define the melting point, and integrate the peak to determine the enthalpy of fusion ( ΔHf​ ). Cross-reference with TGA mass-loss data to ensure the endotherm is not a decomposition event.

SolidStateWorkflow A API Synthesis (Phosphate Salt) B Primary Screening (XRPD) A->B Crystalline confirmation C Thermal Profiling (DSC / TGA) B->C Thermal stability D Hygroscopicity (DVS) B->D Moisture uptake E Polymorph Selection C->E D->E

Sequential workflow for solid-state characterization and polymorph selection.

Hygroscopicity and Dynamic Vapor Sorption (DVS)

Moisture is the enemy of solid-state stability. It acts as a plasticizer, lowering the activation energy for chemical degradation and inducing polymorphic shifts. To quantify the API's interaction with water vapor, we employ Dynamic Vapor Sorption (DVS) 3.

Self-Validating Protocol: DVS Isotherm Generation

Causality Check: We rely on a strict gravimetric equilibrium threshold ( dm/dt ). If we force the humidity to step up based on time rather than mass stability, we risk capturing kinetic artifacts rather than true thermodynamic equilibrium, leading to false hygroscopicity classifications.

  • Initial Drying: Load ~10 mg of API into the quartz microbalance pan. Dry at 0% Relative Humidity (RH) at 25°C using dry nitrogen.

  • Equilibrium Gate: The system is programmed to hold at 0% RH until the rate of mass change ( dm/dt ) is strictly < 0.002% per minute. Validation: This confirms the complete removal of surface moisture.

  • Sorption Cycle: Increase RH in 10% increments up to 90% RH. The system only advances to the next step once the dm/dt threshold is met.

  • Desorption Cycle: Decrease RH back to 0% in 10% increments.

  • Hysteresis Analysis: Overlay the sorption and desorption curves. A gap (hysteresis) indicates bulk absorption or the formation of a stable hydrate.

Table 2: DVS Mass Change Profile (25°C)

Relative Humidity (%RH)Mass Change (%)Interpretation
0% → 20%+0.15%Surface adsorption only.
40%+0.35%Minimal uptake; highly stable crystal lattice.
60%+0.60%Safe for standard manufacturing environments.
80%+1.20%Slightly hygroscopic; no deliquescence observed.
90%+2.10%Reversible capillary condensation; no hydrate formed.

pH-Dependent Solubility and Disproportionation

Because our API is a weak base formulated as a salt with a strong/polyprotic acid, it is highly susceptible to disproportionation (conversion back to the insoluble free base) in alkaline environments. The pH at which the solubility of the salt equals the solubility of the free base is known as pHmax​ 4.

Self-Validating Protocol: Equilibrium Shake-Flask Method

Causality Check: When the phosphate salt dissolves, the H2​PO4−​ counterion alters the pH of the immediate solvent layer (the microenvironmental pH). If we only measure the initial pH of the buffer, our solubility curve will be fundamentally flawed. We must measure the final pH at equilibrium.

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 1.2 to 10.0.

  • Saturation: Add excess API to 5 mL of each buffer in sealed glass vials to ensure a saturated suspension.

  • Equilibration: Agitate vials on a rotary shaker at 37°C ± 0.5°C for 48 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Validation: Discard the first 1 mL of filtrate to account for active ingredient adsorption to the filter membrane.

  • Quantification & pH Verification: Quantify the dissolved API via HPLC-UV. Immediately measure the final pH of the remaining suspension. Plot Log Solubility vs. Final pH to identify pHmax​ .

Stability Profiling and Degradation Pathways

To comply with ICH Q1A(R2) guidelines, the API must be subjected to accelerated and long-term stability testing to establish a re-test period and shelf life 5.

The specific vulnerabilities of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine include:

  • Oxolane Ring Oxidation: Ethers are notorious for forming hydroperoxides upon exposure to light and oxygen.

  • N-Dealkylation: The secondary amine can undergo oxidative de-ethylation under aggressive thermal stress.

DegradationPathway A API: Phosphate Salt (Solid State) B Moisture Ingress (>75% RH) A->B Sorption C Thermal Stress (>60°C) A->C Activation D Deliquescence & Phase Separation B->D Hydration E Amine Oxidation & Ring Opening C->E Radical formation D->E Solution-state kinetics

Solid-state degradation pathways of the API under environmental stress.

Protocol Execution: Store primary batches in stability chambers at 40°C ± 2°C / 75% RH ± 5% RH (Accelerated) for 6 months, and 25°C ± 2°C / 60% RH ± 5% RH (Long-term) for 12+ months. Samples are pulled at predefined intervals and analyzed via stability-indicating HPLC methods to track the mass balance of the parent compound against emerging degradants.

Sources

Decoding the Scaffold: Structure-Activity Relationships (SAR) of Substituted Phenylethylamines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted phenylethylamines represent one of the most pharmacologically versatile chemical classes in medicinal chemistry and neuropharmacology. Sharing a structural backbone with endogenous trace amines and monoamine neurotransmitters (dopamine, norepinephrine, and serotonin), synthetic modifications to the phenylethylamine scaffold yield compounds with wildly divergent pharmacodynamic profiles—ranging from potent monoamine transporter inhibitors to highly selective 5-HT2A receptor agonists.

This whitepaper provides a comprehensive technical analysis of the structure-activity relationships (SAR) governing substituted phenylethylamines. Designed for researchers and drug development professionals, this guide synthesizes core SAR principles, visualizes receptor signaling mechanisms, and outlines field-proven, self-validating experimental protocols for characterizing novel ligands.

The Phenylethylamine Pharmacophore: A Master Key

The base phenylethylamine (PEA) molecule consists of a phenyl ring attached to an amino group via an ethyl sidechain. Because this structure perfectly mimics the endogenous neurotransmitter dopamine, unsubstituted PEA acts as a trace amine-associated receptor 1 (TAAR1) agonist and a rapid substrate for monoamine oxidase (MAO).

To transition from a rapidly metabolized trace amine to a target-selective therapeutic or psychoactive agent, medicinal chemists systematically modify three primary domains of the PEA scaffold:

  • The Aromatic Ring: Dictates receptor subtype selectivity (e.g., transporter vs. GPCR).

  • The α

    • and β -Alkyl Chain: Governs metabolic stability and stereoselective binding.
  • The Terminal Amine: Modulates binding affinity and functional efficacy (e.g., biased agonism).

Rational Design and SAR Principles

Ring Substitutions: Steering Selectivity (DAT vs. SERT vs. 5-HT2A)

Modifications to the phenyl ring fundamentally alter the molecule's electronic properties and steric bulk, acting as the primary steering wheel for target selectivity.

  • Para-Substitutions (4-position): In amphetamine derivatives, the addition of a halogen at the 4-position (e.g., 4-fluoroamphetamine or 4-chloroamphetamine) significantly increases the relative potency at the serotonin transporter (SERT) compared to the dopamine transporter (DAT) 1. Increased steric bulk at this position shifts the molecule from a dopaminergic stimulant to a serotonergic entactogen.

  • 2,5-Dimethoxy Patterns: The presence of methoxy groups at the 2- and 5-positions of the phenyl ring is the hallmark of classic phenylethylamine psychedelics (the "2C" series). This specific oxygenation pattern perfectly aligns with hydrogen bond donors in the binding pocket of the 5-HT2A receptor. When combined with a lipophilic 4-substituent (such as bromine in 2C-B or a methyl group in 2C-D), 5-HT2A binding affinity increases exponentially 2.

Alpha-Alkyl Modifications: Pharmacokinetic Shielding

The addition of a methyl group at the alpha-carbon ( α -methyl-phenylethylamine) yields amphetamine. The primary causality behind this modification is steric hindrance: the α -methyl group physically blocks the approach of Monoamine Oxidase (MAO), preventing rapid oxidative deamination. This extends the biological half-life from minutes to hours, allowing the molecule to effectively penetrate the blood-brain barrier and act as a substrate-releaser at DAT and NET.

N-Alkylation: The NBOMe Paradigm Shift

Historically, it was believed that primary amines were strictly required for optimal 5-HT2A receptor activation. However, the discovery of the N-benzyl phenethylamines (the "NBOMe" series) shattered this assumption. The addition of an N-(2-methoxybenzyl) group to the 2C scaffold (e.g., 25I-NBOMe) introduces a massive lipophilic domain that interacts with a secondary hydrophobic binding pocket within the 5-HT2A receptor. This modification converts low-affinity partial agonists into sub-nanomolar, fully efficacious super-agonists 3.

Quantitative SAR Data Profile

To contextualize these structural shifts, the following table summarizes the quantitative binding data of key phenylethylamine derivatives, demonstrating the dramatic shift from transporter affinity to GPCR affinity based on specific substitutions.

CompoundStructural ModificationPrimary Target5-HT2A Affinity ( Ki​ )DAT Affinity ( IC50​ )SERT Affinity ( IC50​ )
Phenylethylamine (PEA) Unsubstituted coreTAAR1> 10,000 nM> 10,000 nM> 10,000 nM
Amphetamine α -methylDAT / NET> 10,000 nM~40 nM~3,000 nM
4-Fluoroamphetamine α -methyl, 4-fluoroDAT / SERT> 10,000 nM~50 nM~100 nM
2C-B 2,5-dimethoxy, 4-bromo5-HT2A~1.5 nM> 10,000 nM> 10,000 nM
25I-NBOMe 2C-I + N-(2-methoxybenzyl)5-HT2A~0.04 nM> 10,000 nM> 10,000 nM

Mechanistic Visualization: Biased Agonism at 5-HT2A

When heavily substituted phenylethylamines (like the NBOMe series) bind to the 5-HT2A receptor, they do not merely act as simple on/off switches. Modern SAR studies focus heavily on biased agonism —the ability of a ligand to preferentially stabilize specific receptor conformations, thereby routing the signal either through the canonical G α q protein pathway (associated with hallucinogenic effects) or the β -Arrestin 2 pathway (associated with receptor internalization and potential antidepressant neuroplasticity).

G PEA Substituted Phenylethylamine Receptor 5-HT2A Receptor (GPCR) PEA->Receptor Binds Gq Gαq Protein Pathway Receptor->Gq Activates BArr β-Arrestin 2 Pathway Receptor->BArr Recruits PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca Intracellular Ca2+ Release (Hallucinogenic/Therapeutic) IP3->Ca Internal Receptor Internalization BArr->Internal

Caption: 5-HT2A Receptor Signaling: Gαq vs. β-Arrestin Pathways.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, SAR studies rely on robust, self-validating in vitro assays. The following protocols detail the exact methodologies required to generate the quantitative data discussed in Section 4.

Protocol 1: 5-HT2A Radioligand Competition Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of novel phenylethylamines at the 5-HT2A receptor 4. Causality Check: We utilize [ 3 H]ketanserin, a highly selective 5-HT2A antagonist, as the radioligand. Because ketanserin binds with known, high affinity, we can measure how effectively our novel test compound displaces it, allowing us to calculate the test compound's exact affinity without needing to radiolabel every new synthetic molecule.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 or HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 20,000 x g for 20 minutes to isolate the membrane pellet. Reasoning: Using isolated membranes rather than whole cells eliminates intracellular signaling variables and active transport mechanisms, isolating pure receptor-ligand thermodynamics.

  • Assay Setup: In a 96-well plate, combine 50 µL of [ 3 H]ketanserin (final concentration ~2 nM), 50 µL of the test phenylethylamine (at 10 varying concentrations from 10−11 to 10−4 M), and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes to ensure thermodynamic equilibrium is reached between the radioligand, the test compound, and the receptor.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Reasoning: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of lipophilic phenylethylamines to the filter itself, thereby lowering background noise.

  • Washing & Counting: Wash filters three times with ice-cold buffer. Transfer to scintillation vials, add scintillation fluid, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Plot CPM against the log concentration of the test compound. Use non-linear regression to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: In Vitro Monoamine Transporter (DAT/SERT) Inhibition Assay

Objective: Evaluate the potency of α -alkylated phenylethylamines (amphetamines) to inhibit monoamine reuptake. Causality Check: By utilizing HEK293 cells transfected specifically with human DAT or SERT, we eliminate the confounding variables of cross-reactivity found in native brain synaptosomes, ensuring the IC50​ values reflect absolute transporter selectivity.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293 cells expressing hDAT or hSERT into 24-well plates and grow to 80% confluence.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the test phenylethylamine at varying concentrations and pre-incubate for 10 minutes at 37°C. Reasoning: Pre-incubation allows the drug to bind to the transporter before the substrate is introduced, ensuring accurate measurement of competitive inhibition.

  • Substrate Addition: Add 10 nM of[ 3 H]dopamine (for DAT) or [ 3 H]serotonin (for SERT) to the wells. Incubate for exactly 10 minutes.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer. Reasoning: The sudden drop in temperature halts transporter kinetics instantly, trapping the internalized radiolabeled monoamines inside the cell.

  • Lysis & Quantification: Lyse the cells using 1% SDS. Transfer the lysate to scintillation vials and measure the internalized radioactivity. Calculate the IC50​ via non-linear regression of the concentration-response curve.

Conclusion

The phenylethylamine scaffold is a masterclass in molecular tuning. As demonstrated by rigorous SAR studies, minor structural tweaks—such as the addition of a 4-position halogen or an N-benzyl group—can drastically pivot a molecule's pharmacological destiny from a dopaminergic stimulant to a highly selective serotonergic psychedelic. By employing self-validating radioligand and functional assays, drug development professionals can continue to map this chemical space, unlocking novel therapeutics for depression, PTSD, and neurodegenerative disorders while predicting the toxicological profiles of emerging psychoactive substances.

References

  • Fitzgerald, L. R., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. National Institutes of Health (PMC).
  • Nichols, D. E. (2018). Chemistry and Structure-Activity Relationships of Psychedelics. Semantic Scholar.
  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Publications.
  • Benchchem. (2025). N-Benzyl Substituents and 5-HT2A Receptor Affinity: A Comparative Analysis.

Sources

Determination of pKa and logP for ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine: A Comprehensive Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

In early-stage drug development and pharmacokinetic profiling, the accurate determination of the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) is critical. These parameters dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, specifically influencing blood-brain barrier (BBB) penetration and target receptor binding.

The compound ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine presents a unique physicochemical profile:

  • Basic Center: A secondary amine group, which is expected to be highly protonated at physiological pH (7.4).

  • Lipophilic Domains: A phenyl ring and an ethyl chain drive hydrophobic partitioning.

  • Hydrogen-Bonding Domain: An oxolane (tetrahydrofuran) ring acts as a hydrogen-bond acceptor, subtly modulating both aqueous solubility and lipophilicity.

Due to the combination of a strongly basic center and significant lipophilic bulk, determining the true aqueous pKa and thermodynamic logP requires specialized techniques to overcome challenges like free-base precipitation and micro-emulsion formation. This whitepaper outlines a robust, self-validating analytical framework for characterizing this compound.

Analytical Workflow & Strategy

To ensure data integrity, the experimental design relies on orthogonal validation. The workflow utilizes potentiometric titration for pKa determination and the classic shake-flask method for logP, supported by strict self-validation checkpoints.

Workflow Start Target Analyte: ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine pKa_Branch pKa Determination (OECD 112) Start->pKa_Branch logP_Branch logP/logD Determination (OECD 107 / 117) Start->logP_Branch Potentiometry Potentiometric Titration (Co-solvent Extrapolation) pKa_Branch->Potentiometry UV_Metric UV-Metric Analysis (Orthogonal Validation) pKa_Branch->UV_Metric ShakeFlask Shake-Flask Method (Thermodynamic logP) logP_Branch->ShakeFlask HPLC RP-HPLC Method (Chromatographic logP) logP_Branch->HPLC Validation System Suitability & Self-Validation Checks Potentiometry->Validation UV_Metric->Validation ShakeFlask->Validation HPLC->Validation DataSynthesis Data Synthesis: logD Profile & ADME Prediction Validation->DataSynthesis

Fig 1. Integrated workflow for pKa and logP determination with self-validation.

Primary Methodology: pKa Determination

Acid dissociation constants are fundamentally determined by measuring the relative concentrations of ionized and neutral forms across a pH gradient, as standardized in OECD Guideline 112[1]. For ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, the secondary amine will deprotonate into a highly lipophilic neutral free base at high pH.

Causality Behind Experimental Choices

If titrated in pure water, the neutral free base will likely precipitate before the titration is complete, skewing the mass/charge balance equations. To prevent this, we employ a co-solvent potentiometric titration using an automated platform (such as the Sirius T3, which is the industry gold standard for high-throughput physchem profiling)[2]. By titrating in varying concentrations of methanol, we maintain solubility and use the Yasuda-Shedlovsky extrapolation to calculate the true aqueous pKa.

Step-by-Step Protocol: Co-Solvent Potentiometric Titration
  • Electrolyte Preparation: Prepare a 0.15 M KCl aqueous solution to maintain a constant ionic strength, mimicking physiological osmolarity.

  • Sample Preparation: Dissolve the analyte to create a 1.0 mM stock solution. Prepare three distinct titration vials containing the analyte in 10%, 20%, and 30% methanol (v/v) mixed with the KCl electrolyte.

  • Automated Titration: Using standardized 0.5 M KOH and 0.5 M HCl, titrate each solution from pH 3.0 to 11.0 under a nitrogen atmosphere (to prevent CO₂ absorption, which alters pH).

  • Data Extrapolation: Plot the apparent pKa (psKa) obtained from each co-solvent ratio against the dielectric constant of the respective mixture. Extrapolate the linear regression to 0% co-solvent to determine the true aqueous pKa.

Self-Validating System
  • Electrode Calibration Check: Prior to the analyte, run a concurrent titration of a reference standard with a known basic pKa (e.g., Diphenhydramine, pKa 8.98). The system is only validated if the reference pKa is calculated within ±0.05 log units of the literature value.

  • Bjerrum Plot Analysis: The software must generate a Bjerrum plot (average number of bound protons vs. pH) that cleanly asymptotes at 1.0 and 0.0. Any deviation indicates precipitation or impurity.

Secondary Methodology: logP and logD Profiling

The partition coefficient (logP) measures the distribution of the un-ionized molecule between n-octanol and water. Because our target is an amine, measuring true logP requires suppressing ionization entirely. The shake-flask method, detailed in OECD Guideline 107, remains the most accurate thermodynamic measurement[3].

Causality Behind Experimental Choices

Surface-active or highly lipophilic amines often form micro-emulsions in the aqueous phase during the shake-flask procedure[4]. If these emulsions are not broken, the aqueous concentration is artificially inflated, leading to a falsely low logP. Therefore, high-speed centrifugation is a mandatory step, prioritizing physical phase separation over simple gravity settling.

Step-by-Step Protocol: Shake-Flask Partitioning (OECD 107)
  • Phase Saturation: Vigorously stir equal volumes of n-octanol and an aqueous buffer for 24 hours at 25 °C to ensure mutual saturation.

    • For logP: Use a pH 12.0 buffer (ensuring the amine is >99% un-ionized).

    • For logD: Use a pH 7.4 phosphate buffer.

  • Analyte Dissolution: Dissolve ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine in the pre-saturated n-octanol phase at a concentration of 1.0 mg/mL.

  • Volume Ratios: In thermostated glass vials (25 ± 0.1 °C), combine the octanol and aqueous phases at three different volume ratios (1:1, 1:2, and 2:1).

  • Equilibration: Shake the vials mechanically at 100 rpm for 60 minutes.

  • Phase Separation (Critical Step): Centrifuge the vials at 3000 × g for 30 minutes at 25 °C to definitively break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both phases using a glass syringe (avoiding the interface). Quantify the analyte concentration using RP-HPLC-UV.

Self-Validating System
  • Mass Balance Verification: The total mass of the analyte quantified in the octanol phase plus the aqueous phase must equal the initial mass introduced ± 5%. A failure here indicates adsorption to the glass vial or degradation.

  • Ratio Independence: The calculated logP across the 1:1, 1:2, and 2:1 volume ratios must not deviate by more than ± 0.1 log units. Variance indicates incomplete equilibration or concentration-dependent dimerization.

Data Synthesis & Interpretation

Based on the structural motifs of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, the synthesized data will yield a distinct physicochemical profile. The secondary amine ensures high basicity, while the bulky organic framework ensures strong lipophilicity when neutral.

Table 1: Anticipated Physicochemical Profile
ParameterExpected Value RangeAnalytical MethodPhysiological Relevance
pKa (Basic) 9.2 – 10.2Potentiometric Titration (Co-solvent)Determines ionization state at pH 7.4 (>99% protonated).
logP (Neutral) 2.8 – 3.6Shake-Flask (pH 12.0)Indicates intrinsic lipophilicity and BBB penetration potential.
logD (pH 7.4) 0.5 – 1.5Shake-Flask (pH 7.4)Reflects actual partitioning behavior in systemic circulation.

Mechanistic Insight: Because the expected pKa is ~9.5, the molecule will be predominantly ionized in the bloodstream (pH 7.4). Consequently, the logD (distribution coefficient at physiological pH) will be roughly 2 to 3 log units lower than the absolute logP. A logD of ~1.0 is highly favorable for oral bioavailability, striking an optimal balance between aqueous solubility (for dissolution in the GI tract) and lipophilicity (for passive membrane permeation).

Conclusion

The determination of pKa and logP for complex, lipophilic amines like ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine cannot rely on simple aqueous titrations or single-ratio partitioning. By employing co-solvent potentiometric extrapolation and rigorously controlled, self-validating shake-flask methodologies, researchers can generate high-fidelity physicochemical data. This data forms the foundational bedrock for subsequent QSAR modeling, formulation development, and pharmacokinetic optimization.

References

  • OECD Guideline 112: Dissociation Constants in Water Organisation for Economic Co-operation and Development (OECD)[Link]

  • OECD Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method Organisation for Economic Co-operation and Development (OECD)[Link]

  • OECD Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method Organisation for Economic Co-operation and Development (OECD)[Link]

  • Sirius T3 Automated Physchem Platform Pion Inc.[Link]

Sources

Methodological & Application

Application Note: LC-MS/MS Method for the Quantification of Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, Forensic Toxicologists, and Clinical Pharmacologists Matrix: Human Plasma (K2EDTA) Analytes: Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine (EOP-EA) and EOP-EA-d5 (Internal Standard)

Introduction

The continuous emergence of new psychoactive substances (NPS), particularly structurally complex substituted phenylethylamines, presents an ongoing challenge for forensic and clinical toxicology laboratories [1]. Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine (EOP-EA) is a synthetic secondary amine characterized by a phenylethylamine backbone modified with an N-ethyl group and an alpha-substituted oxolane (tetrahydrofuran) ring. Due to its high potency and low circulating concentrations, traditional screening methods often lack the requisite sensitivity.

This application note details a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of EOP-EA in human plasma. The method employs mixed-mode solid-phase extraction (SPE) coupled with biphenyl-based reversed-phase chromatography, ensuring a self-validating, matrix-resilient analytical system.

Scientific Rationale & Experimental Design

To establish a trustworthy and reproducible assay, every step of the bioanalytical workflow was designed with specific physicochemical causality in mind.

Sample Preparation: The Causality of Mixed-Mode Cation Exchange (MCX)

EOP-EA is a lipophilic secondary amine with an estimated pKa of ~9.5. In physiological matrices (pH 7.4), it exists predominantly in its ionized (protonated) form. Traditional liquid-liquid extraction (LLE) can suffer from variable recovery and severe phospholipid-induced ion suppression in ESI+ mode [2].

To circumvent this, we utilize Mixed-Mode Cation Exchange (MCX) SPE .

  • Acidification: Plasma is pre-treated with 2% phosphoric acid to disrupt drug-protein binding and ensure 100% protonation of the EOP-EA nitrogen.

  • Orthogonal Washing: The sorbent contains both reversed-phase (divinylbenzene) and strong cation-exchange (sulfonic acid) sites. When the acidified sample is loaded, EOP-EA binds ionically to the sulfonic acid. This allows for an aggressive 100% methanol wash, which strips away neutral lipids, phospholipids, and unbound matrix proteins without eluting the target analyte.

  • Elution: Elution is triggered by shifting the pH above the analyte's pKa using 5% ammonium hydroxide in methanol. The basic environment deprotonates EOP-EA, breaking the ionic bond and allowing the organic solvent to elute the now-neutral free base.

Chromatographic Selectivity

While standard C18 columns are ubiquitous, the phenyl ring of EOP-EA benefits significantly from π−π interactions. A Biphenyl core-shell column was selected to provide orthogonal retention mechanisms (hydrophobic + dispersive π−π ), resulting in superior peak shape, enhanced retention, and separation from isobaric matrix interferences.

MS/MS Fragmentation Pathway

In positive Electrospray Ionization (ESI+), EOP-EA readily forms a protonated precursor ion [M+H]+ at m/z 220.2. Collision-induced dissociation (CID) predominantly drives an α -cleavage event. The bond between the α -carbon and the benzyl group is cleaved, resulting in the loss of a benzyl radical (91 Da) to form a highly stable iminium product ion at m/z 129.1. A secondary diagnostic fragment is the tropylium ion (m/z 91.1).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 220.2 AlphaCleavage Alpha-Cleavage (Loss of Benzyl Radical) Precursor->AlphaCleavage -91 Da Tropylium Tropylium Formation (Loss of Amine) Precursor->Tropylium -129 Da Product1 Quantifier Ion m/z 129.1 AlphaCleavage->Product1 Product2 Qualifier Ion m/z 91.1 Tropylium->Product2

Proposed ESI+ MS/MS fragmentation pathway for EOP-EA.

Step-by-Step Analytical Protocol

Reagents and Materials
  • Analytical Standards: EOP-EA (Reference standard, purity >99%) and EOP-EA-d5 (Stable Isotope-Labeled Internal Standard, SIL-IS).

  • Sorbent: Oasis MCX 96-well plate (30 mg/well).

  • Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in LC-MS grade Acetonitrile.

Sample Preparation Workflow (SPE)

A self-validating system requires the internal standard to track the analyte through every stage of extraction. The SIL-IS corrects for any evaporative losses or matrix-induced ion suppression.

  • Spiking: Aliquot 200 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Pre-treatment: Add 200 µL of 2% H3​PO4​ in water. Vortex for 2 minutes.

  • Conditioning: Condition the MCX plate with 1 mL Methanol, followed by 1 mL LC-MS Water.

  • Loading: Load the acidified plasma samples onto the MCX plate at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash 1: 1 mL of 2% Formic Acid in water (Removes polar interferences).

    • Wash 2: 1 mL of 100% Methanol (Removes neutral/acidic lipids).

  • Elution: Elute the target analytes with 2 x 500 µL of 5% NH4​OH in Methanol.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (5% B).

SPE_Workflow Plasma Plasma Sample (200 µL) + Internal Standard Acidify Acidification Add 200 µL 2% H3PO4 Plasma->Acidify Load Load Sample (Analyte is protonated) Acidify->Load Condition Condition MCX Cartridge MeOH then H2O Condition->Load Wash1 Wash 1: 2% FA in H2O (Removes polar matrix) Load->Wash1 Wash2 Wash 2: MeOH (Removes neutral lipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH Wash2->Elute Dry Evaporate & Reconstitute (Mobile Phase A) Elute->Dry

Solid-Phase Extraction (MCX) workflow for basic amines in plasma.

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm core-shell).

  • Column Temperature: 40°C.

  • Flow Rate: 0.5 mL/min.

  • Gradient Program:

    • 0.00 - 0.50 min: 5% B

    • 0.50 - 3.00 min: Linear gradient to 95% B

    • 3.00 - 4.00 min: Hold at 95% B (Column wash)

    • 4.01 - 5.00 min: 5% B (Re-equilibration)

  • MS/MS Parameters (ESI+ MRM):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 500°C

    • EOP-EA Transitions: m/z 220.2 → 129.1 (Quantifier, CE: 18 eV); m/z 220.2 → 91.1 (Qualifier, CE: 35 eV).

    • EOP-EA-d5 Transitions: m/z 225.2 → 134.1 (Quantifier, CE: 18 eV).

Method Validation & Quantitative Data

The method was rigorously validated in accordance with the [3]. The use of SIL-IS and MCX cleanup resulted in a highly reliable assay with negligible matrix effects.

Validation ParameterFDA Acceptance Criteria (2018)Observed Assay Performance
Linearity & Range R2≥0.99 , ±15% of nominal0.5 – 500 ng/mL ( R2=0.998 )
Lower Limit of Quantitation (LLOQ) S/N 5, Accuracy ±20%, CV 20%0.5 ng/mL (Acc: 102%, CV: 8.4%)
Intra-day Precision & Accuracy CV 15%, Accuracy 85–115%CV: 3.2 – 7.1%, Acc: 94 – 106%
Inter-day Precision & Accuracy CV 15%, Accuracy 85–115%CV: 4.5 – 8.8%, Acc: 92 – 108%
Matrix Effect (IS Normalized) CV 15% across 6 distinct lots98.5% (CV = 4.2%)
Extraction Recovery Consistent and reproducible89.4% – 92.1% across all QC levels
Autosampler Stability Accurate within ±15% of nominalStable for 48 hours at 4°C

References

  • Forensic Narcotics Drug Analysis: State-of-the-Art Developments and Future Trends MDPI - Molecules URL:[Link]

  • Target Analysis of Phenethylamines, Tryptamines, and Piperazines in Blood and Urine Springer Protocols - Neuromethods URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018) U.S. Food and Drug Administration (FDA) URL:[Link]

High-throughput screening of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine and its analogs.

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Throughput Screening of Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine and Its Analogs for the Discovery of Novel Dopamine Transporter Modulators

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted phenylethylamines represent a vast and pharmacologically significant class of compounds known to interact with monoamine neurotransmitter systems.[1] This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a focused library of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine analogs. The primary objective is to identify and validate novel modulators of the human Dopamine Transporter (DAT), a critical regulator of dopaminergic signaling and a key target in CNS disorders.[2][3] We present a robust HTS workflow, beginning with a biochemical Fluorescence Polarization (FP) competition assay for primary screening, followed by a cell-based AlphaScreen® cAMP functional assay for orthogonal hit confirmation. This dual-assay strategy is designed to maximize efficiency while minimizing false positives, ultimately delivering a high-confidence set of validated hits for progression into lead optimization.

Introduction: The Rationale for Screening Phenylethylamine Analogs

The phenylethylamine scaffold is a privileged structure in neuropharmacology, forming the core of endogenous neurotransmitters like dopamine and norepinephrine, as well as numerous therapeutic agents.[1][4] Analogs of this structure have shown a wide range of activities, often by modulating the function of monoamine transporters such as the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[4] The specific scaffold, ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, presents unique stereochemical and electronic features, suggesting that a systematic exploration of its analogs could yield novel compounds with high potency and selectivity for DAT.

High-throughput screening (HTS) is the most efficient method for interrogating large compound libraries to identify molecules with a desired biological activity.[5][6][7] By employing automated, miniaturized assays, HTS enables the rapid evaluation of thousands of compounds, providing the starting points for modern drug discovery campaigns.[5][8] This guide details a complete HTS cascade designed to identify and validate DAT inhibitors from a custom library of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine analogs.

The HTS Workflow: A Multi-Stage Approach to Hit Identification

A successful HTS campaign is not a single experiment but a structured workflow designed to systematically reduce a large library to a small number of well-characterized hits.[9] Our approach prioritizes robustness and data quality at each stage.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Downstream Analysis Library Analog Library (10,000 Compounds) PrimaryHTS Primary HTS: Fluorescence Polarization (Single 10 µM Concentration) Library->PrimaryHTS PrimaryHits Primary Hits (~300 Compounds) PrimaryHTS->PrimaryHits DoseResponse Dose-Response (FP): Calculate IC50 PrimaryHits->DoseResponse ConfirmedHits Confirmed Hits (~150 Compounds) DoseResponse->ConfirmedHits OrthogonalAssay Orthogonal Assay (Cell-Based): AlphaScreen cAMP ConfirmedHits->OrthogonalAssay ValidatedHits Validated Hits (~50 Compounds) OrthogonalAssay->ValidatedHits SAR SAR & Clustering ValidatedHits->SAR

Caption: High-level overview of the HTS cascade for hit identification.

Primary Screening: Fluorescence Polarization (FP) Competition Assay

3.1. Principle and Rationale

For the primary screen, a biochemical assay is often preferred due to its high reproducibility, lower variability, and simplified optimization.[10][11] We selected a Fluorescence Polarization (FP) competition assay, a powerful, homogeneous technique ideal for HTS.[12][13]

The principle relies on the difference in the rotational speed of a small fluorescently-labeled ligand (the "tracer") when it is free in solution versus when it is bound to a large protein target (recombinant human DAT).

  • High Polarization: When the tracer is bound to DAT, its tumbling is slow, resulting in a high FP signal.

  • Low Polarization: When a compound from the library binds to the same site on DAT, it displaces the tracer. The free tracer tumbles rapidly, resulting in a low FP signal.

This "mix-and-read" format requires no separation steps, making it highly amenable to automation and miniaturization.[12]

FP_Principle cluster_0 No Inhibitor (High Polarization) cluster_1 Inhibitor Present (Low Polarization) DAT_A DAT Protein Tracer_A Fluorescent Tracer DAT_A->Tracer_A Binding Result_A Slow Tumbling => HIGH FP Signal DAT_B DAT Protein Inhibitor Analog Compound DAT_B->Inhibitor Binding Tracer_B Fluorescent Tracer Result_B Fast Tumbling => LOW FP Signal

Caption: Principle of the Fluorescence Polarization competition assay.

3.2. Assay Development and Validation Protocol

Before initiating the full screen, the assay must be optimized and validated to ensure it is robust and suitable for HTS.[10] The key statistical metric for this is the Z'-factor, which assesses the separation between positive and negative controls.[14][15][16] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17][18]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.

    • DAT Preparation: Recombinant human Dopamine Transporter (membrane preparation) at a stock concentration of 1 mg/mL.

    • Tracer Preparation: A known fluorescent DAT ligand (e.g., a derivative of cocaine labeled with a fluorophore) at a stock concentration of 10 µM in DMSO.

    • Positive Control: A known, potent DAT inhibitor (e.g., GBR-12909) at a stock concentration of 10 mM in DMSO.

    • Negative Control: DMSO.

  • Assay Miniaturization (384-well format):

    • All experiments are performed in black, low-volume 384-well microplates to minimize background fluorescence.[6]

    • Final assay volume is set to 20 µL to conserve reagents.

  • Determine Optimal DAT and Tracer Concentrations:

    • Perform a matrix titration. Serially dilute DAT protein against serial dilutions of the fluorescent tracer.

    • Incubate for 60 minutes at room temperature.

    • Read FP on a suitable plate reader (e.g., equipped with 485nm excitation and 535nm emission filters).

    • Goal: Identify the lowest DAT concentration that gives a robust FP signal (a high millipolarization, mP, window) with a tracer concentration at or near its Kd value.

  • Z'-Factor Validation:

    • Prepare a 384-well plate with alternating columns of negative controls (DMSO) and positive controls (saturating concentration of GBR-12909).

    • Add the optimized concentrations of DAT protein and fluorescent tracer to all wells.

    • Incubate for 60 minutes at room temperature.

    • Read the FP signal.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn| where μp and σp are the mean and standard deviation of the positive control, and μn and σn are for the negative control.[14][19]

    • Acceptance Criterion: The assay is deemed robust for HTS when Z' is consistently ≥ 0.5.[18][20]

ParameterOptimized ValueAcceptance Criterion
Plate Format 384-well, low-volumeN/A
Final Volume 20 µLN/A
DAT Concentration 5 µg/mLN/A
Tracer Concentration 10 nMN/A
DMSO Tolerance < 1.0%Z' > 0.5
Signal Window (mP) > 120 mP> 100 mP
Z'-Factor 0.78 ≥ 0.5
Table 1: Summary of FP Assay Development and Validation Metrics.

3.3. HTS Primary Screening Protocol

  • Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each compound from the 10,000-member analog library (10 mM in DMSO stock) into the assay plates. This results in a final assay concentration of 10 µM. Reserve columns 1, 2, 23, and 24 for controls.

  • Control Plating: Add 100 nL of DMSO (negative control) to columns 1 and 2, and 100 nL of GBR-12909 (positive control) to columns 23 and 24.

  • Reagent Addition: Using an automated multidrop dispenser, add 10 µL of DAT protein (10 µg/mL in Assay Buffer) to all wells.

  • Incubation 1: Incubate for 15 minutes at room temperature to allow compounds to interact with the target.

  • Tracer Addition: Add 10 µL of fluorescent tracer (20 nM in Assay Buffer) to all wells.

  • Incubation 2: Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plates on an HTS-compatible fluorescence polarization reader.

3.4. Primary Hit Identification

  • Data Normalization: Raw mP values from each plate are normalized to the intra-plate controls. The percent inhibition for each well is calculated as: % Inhibition = 100 * (μn - x) / (μn - μp) where x is the value of the test well, μn is the mean of negative controls, and μp is the mean of positive controls.

  • Hit Selection: A primary hit is defined as any compound that produces a percent inhibition greater than three standard deviations from the mean of the negative controls on the plate.[20] This statistical cutoff is robust against plate-to-plate variation.

MetricResult
Total Compounds Screened 10,000
Hit Cutoff > 45.2% Inhibition (3x StDev)
Primary Hits Identified 298
Primary Hit Rate 2.98%
Table 2: Summary of the Primary HTS Campaign.

Hit Confirmation and Orthogonal Validation

A primary hit is not a validated hit. It is essential to confirm activity and rule out false positives arising from assay artifacts (e.g., compound fluorescence, aggregation).[21][22][23] This is achieved through a multi-step validation process.

4.1. Hit Re-testing and IC50 Determination

  • Cherry-Pick Hits: The 298 primary hits are "cherry-picked" from the master library plates.

  • Dose-Response: Each hit is tested in the primary FP assay across an 8-point, 3-fold serial dilution (e.g., from 30 µM to 13.7 nM).

  • IC50 Calculation: The resulting dose-response curves are fitted to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC50) for each compound.

  • Confirmation: Hits that demonstrate a clear dose-response relationship and an IC50 < 10 µM are considered "Confirmed Hits."

4.2. Orthogonal Assay: Cell-Based AlphaScreen® cAMP Assay

Principle and Rationale: An orthogonal assay confirms the biological activity of the hits through a different mechanism and in a more physiologically relevant context.[23][24] We use a cell-based assay measuring the functional consequence of DAT inhibition. DAT inhibition increases extracellular dopamine, which can then act on dopamine receptors. We employ a HEK293 cell line co-expressing the human Dopamine Transporter (DAT) and the Gi-coupled D2 dopamine receptor.

Activation of the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[25] We use the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology to measure this change.[26][27] This is a competition assay where endogenous cAMP produced by the cells competes with a biotinylated cAMP probe for binding to an antibody-coated Acceptor bead.[25][28]

  • High cAMP (Low DAT activity/No D2 agonism): Low signal.

  • Low cAMP (High DAT activity/D2 agonism): High signal.

By first stimulating the cells with a D2 agonist (Quinpirole) to lower cAMP and then adding our library compounds, we can measure their ability to inhibit DAT, raise extracellular dopamine, and thus further decrease cAMP levels.

AlphaScreen_Principle cluster_0 High cAMP (Low Signal) cluster_1 Low cAMP (High Signal) Donor_A Streptavidin Donor Bead Acceptor_A Antibody Acceptor Bead Endo_cAMP_A Endogenous cAMP Acceptor_A->Endo_cAMP_A Binding Biotin_cAMP_A Biotin-cAMP Result_A Beads are far apart => NO Signal Donor_B Streptavidin Donor Bead Biotin_cAMP_B Biotin-cAMP Donor_B->Biotin_cAMP_B Binding Acceptor_B Antibody Acceptor Bead Biotin_cAMP_B->Acceptor_B Binding Result_B Beads in proximity => HIGH Signal

Caption: Principle of the competitive AlphaScreen cAMP assay.

Step-by-Step Protocol:

  • Cell Plating: Seed HEK293-hDAT-hD2 cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.

  • Compound Addition: Remove media and add 10 µL of assay buffer containing the confirmed hit compounds at various concentrations.

  • Cell Stimulation: Add 5 µL of a sub-maximal (EC20) concentration of Quinpirole (a D2 agonist) to stimulate the Gi pathway.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Add 10 µL of Lysis & Detection buffer containing the AlphaScreen Acceptor beads, Donor beads, and biotinylated-cAMP probe. This step should be performed in subdued light.[25]

  • Final Incubation: Incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plates on an Alpha-enabled plate reader (excitation at 680 nm, emission at 520-620 nm).[29]

4.3. Final Hit Validation and Analysis

Compounds that show dose-dependent activity in the secondary AlphaScreen assay are considered Validated Hits . These compounds have demonstrated activity in both a direct binding (biochemical) and a functional (cell-based) assay, providing high confidence in their on-target mechanism.

Compound IDPrimary FP IC50 (µM)Orthogonal cAMP IC50 (µM)Notes
Analog-001 0.250.48Potent and confirmed hit
Analog-002 1.11.5Confirmed hit
Analog-003 0.8> 30FP-active, functionally inactive (False Positive)
Analog-004 5.28.9Confirmed, moderate potency
Table 3: Example Hit Confirmation and Validation Data.

The final set of validated hits can then be clustered by chemical similarity to provide preliminary Structure-Activity Relationship (SAR) data, guiding the next phase of medicinal chemistry and lead optimization.[30]

Conclusion

This application note outlines a comprehensive and robust HTS strategy for the identification of novel modulators of the Dopamine Transporter from a library of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine analogs. By integrating a high-throughput biochemical primary assay with a physiologically relevant cell-based orthogonal assay, this workflow effectively minimizes false positives and delivers a set of high-confidence, validated hits. The detailed protocols and validation criteria described herein provide a reliable framework for researchers aiming to discover novel neuropharmacological agents.

References

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A Proposed Analytical Framework for the Quantification of Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine and its Putative Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document outlines a comprehensive analytical approach for the sensitive and selective quantification of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, a novel synthetic compound, and its principal putative metabolites. Due to the novelty of this analyte, this guide is built upon established principles for the analysis of structurally related phenylethylamine derivatives and novel psychoactive substances (NPS). The protocols herein provide a robust starting point for researchers in clinical, forensic, and drug development settings, detailing methodologies for standard preparation, sample extraction from human plasma, and analysis via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained to empower fellow scientists to adapt and validate these methods for their specific applications.

Introduction and Rationale

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine is a synthetic molecule featuring a core phenylethylamine scaffold, a structure common to many neurotransmitters, pharmaceuticals, and NPS. The presence of an N-ethyl group and an oxolane (tetrahydrofuran) moiety suggests a compound designed to modulate pharmacological activity and metabolic stability. As with any novel compound with potential biological effects, the development of validated analytical methods is critical for pharmacokinetic studies, toxicological screening, and clinical monitoring.

The primary challenge in analyzing a novel compound is the lack of commercially available analytical standards and established metabolic profiles. Therefore, this guide is predicated on a predictive metabolic pathway and leverages analytical strategies proven effective for analogous compounds. The core analytical technique, LC-MS/MS, is selected for its superior sensitivity, specificity, and wide dynamic range, making it the gold standard for quantifying trace levels of xenobiotics in complex biological matrices.

Predicted Metabolic Pathways

Based on common metabolic transformations of phenylethylamines and compounds containing N-alkyl groups and alicyclic ethers, we can predict several major metabolic pathways:

  • N-deethylation: Enzymatic removal of the ethyl group to yield the primary amine metabolite, [1-(oxolan-2-yl)-2-phenylethyl]amine (Metabolite A).

  • Aromatic Hydroxylation: Cytochrome P450-mediated oxidation of the phenyl ring, typically at the para-position, to form a phenolic metabolite (Metabolite B).

  • Oxolane Ring Opening/Oxidation: The tetrahydrofuran ring may undergo oxidative metabolism, leading to ring-opening or hydroxylation (Metabolite C).

These predicted metabolites, alongside the parent compound, form the basis of our analytical method development.

Materials and Reagents

  • Analytes: Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, and its predicted metabolites (A, B, C) - custom synthesis may be required.

  • Internal Standard (IS): A stable isotope-labeled version of the parent compound (e.g., Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine-d5) is highly recommended. Alternatively, a structurally similar compound not expected to be present in the samples can be used (e.g., a related phenylethylamine derivative).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade or equivalent.

  • Reagents: Formic acid (FA), Ammonium acetate - LC-MS grade.

  • Biological Matrix: Human plasma (K₂EDTA).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well deep-well plates, SPE cartridges (e.g., mixed-mode cation exchange), autosampler vials.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Rationale: Accurate preparation of standards is the foundation of quantitative analysis. Using a certified reference material is ideal. Stock solutions are prepared in a non-aqueous solvent to ensure stability. Working solutions and standards are prepared in a solvent that mimics the final mobile phase composition to ensure good peak shape.

Protocol:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the parent compound, each metabolite, and the internal standard (IS). Dissolve each in 1 mL of methanol in separate volumetric flasks. Store at -20°C.

  • Working Standard Mixture (10 µg/mL): Dilute the primary stock solutions of the parent and metabolites in a 50:50 mixture of methanol and water to create a combined working standard solution.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution in 50:50 methanol/water.

  • Calibration Curve Standards (0.1 - 100 ng/mL): Serially dilute the Working Standard Mixture with blank human plasma to prepare calibration standards at concentrations such as 0.1, 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentrations: Low (0.3 ng/mL), Medium (8 ng/mL), and High (80 ng/mL). These are prepared from a separate stock solution weighing to ensure independence from the calibration standards.

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: Biological matrices like plasma contain proteins, salts, and phospholipids that can interfere with LC-MS/MS analysis and cause ion suppression. A robust sample clean-up is essential. Mixed-mode cation exchange SPE is chosen here because the amine functional group of the target analytes will be protonated at an acidic pH, allowing it to bind to the sorbent, while neutral and acidic interferences are washed away.

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Start 1. Plasma Sample (100 µL) + IS (10 µL of 100 ng/mL) Pretreat 2. Add 200 µL 4% H3PO4 (Precipitate & Acidify) Start->Pretreat Centrifuge 3. Vortex & Centrifuge (14,000 rpm, 10 min) Pretreat->Centrifuge Load 4. Load Supernatant onto SPE Cartridge Centrifuge->Load Condition SPE Cartridge Conditioning - 1 mL MeOH - 1 mL H2O Condition->Load Wash1 5. Wash 1 (1 mL 0.1M Acetate Buffer) Load->Wash1 Wash2 6. Wash 2 (1 mL MeOH) Wash1->Wash2 Elute 7. Elute Analytes (1 mL 5% NH4OH in ACN) Wash2->Elute Drydown 8. Evaporate Eluate to Dryness (N2 stream, 40°C) Elute->Drydown Reconstitute 9. Reconstitute in 100 µL (95:5 H2O:ACN + 0.1% FA) Drydown->Reconstitute Analyze 10. Transfer to Vial & Inject into LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for analyte purification.

LC-MS/MS Method

Rationale: Reversed-phase chromatography is selected for the separation of these moderately polar compounds. A gradient elution is used to ensure good separation from matrix components and between the parent and its more polar metabolites. Positive electrospray ionization (ESI+) is chosen as the amine group is readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)Standard reversed-phase chemistry suitable for phenylethylamines.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.
Gradient 5% B to 95% B over 5 min, hold 1 min, return to 5% B and equilibrate for 2 min.A standard gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA small volume to minimize peak broadening.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveAmines readily form [M+H]⁺ ions.
Source Temp. 500 °COptimized for efficient desolvation.
Gas Flow (Curtain/Neb) Instrument dependent, optimize for best signal.
Collision Gas ArgonStandard for collision-induced dissociation (CID).

Table 2: Hypothetical MRM Transitions (Note: These values must be determined experimentally by infusing pure standards into the mass spectrometer)

Compound NamePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]aminem/z 234.18To be determinedTo be determined
Metabolite A (N-deethyl)m/z 206.15To be determinedTo be determined
Metabolite B (Aromatic Hydroxylation)m/z 250.17To be determinedTo be determined
Metabolite C (Oxolane Hydroxylation)m/z 250.17To be determinedTo be determined
Internal Standard (d5-Parent)m/z 239.21To be determinedTo be determined

Method Validation

For use in a regulated environment, the method must be validated according to guidelines from bodies like the FDA or EMA. Key validation parameters to assess include:

  • Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous interferences are present at the retention time of the analytes.

  • Linearity and Range: Analyze the calibration curve and assess the coefficient of determination (r² > 0.99).

  • Accuracy and Precision: Analyze QC samples in replicate (n=6) on three separate days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (CV%) should be <15% (<20% at LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that in pure solution.

  • Recovery: Assess the efficiency of the SPE process.

  • Stability: Evaluate the stability of the analytes in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

This application note provides a detailed and scientifically-grounded framework for the development of a robust analytical method for ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine and its predicted metabolites. The combination of a selective SPE protocol and a sensitive LC-MS/MS analysis provides the necessary performance for demanding research and regulated applications. While the specific MRM transitions and chromatographic conditions will require empirical optimization, the strategies and protocols outlined here represent a complete and authoritative starting point for any laboratory tasked with the analysis of this novel compound.

References

  • Title: The role of LC–MS/MS in the clinical laboratory. Source: Clinical Biochemistry URL: [Link]

  • Title: Human metabolism of 3,4-methylenedioxypyrovalerone (MDPV) and its N-dealkyl and β-keto-reduced metabolites. Source: Drug Metabolism and Disposition URL: [Link]

  • Title: The metabolic fate of phenylethylamine and N-methylphenylethylamine in the rat. Source: Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: A review of the validation of analytical methods for the determination of psychoactive substances in oral fluid. Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Current trends in sample preparation for clinical and forensic toxicology. Source: Bioanalysis URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry. Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Application Note: Quantitative Autoradiography of Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine for Monoamine Transporter Mapping

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine , commonly known in pharmacological literature as Zylofuramine, is a synthetic psychomotor stimulant characterized by a phenethylamine backbone modified with an alpha-oxolane (tetrahydrofuran) ring and an N-ethyl group[1][2]. Originally developed in 1961 as a potential appetite suppressant and therapeutic for senile dementia[1], its precise neuroanatomical binding profile remains under-characterized in modern drug development databases.

This application note details a robust, self-validating in vitro autoradiography protocol using radiolabeled (e.g., [³H]- or [¹¹C]-labeled) ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine[3]. This methodology empowers researchers to map the spatial distribution of the compound and quantify its receptor occupancy at the dopamine transporter (DAT) and norepinephrine transporter (NET) across intact mammalian brain tissue[4].

Scientific Background & Rationale

As a central nervous system (CNS) stimulant, ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine exerts its pharmacological effects by modulating catecholaminergic neurotransmission[4]. While traditional homogenate radioligand binding assays can determine overall binding affinities ( Ki​ ), they obliterate the spatial architecture of the brain. Autoradiography bridges this gap by preserving neuroanatomy, allowing researchers to visually and quantitatively distinguish between DAT-rich regions (e.g., striatum) and NET-rich regions (e.g., locus coeruleus).

The Self-Validating System: To ensure absolute trustworthiness in the data, this protocol employs a self-validating displacement strategy. Total Binding (TB) is measured using the radioligand alone. Simultaneously, adjacent tissue sections are incubated with the radioligand in the presence of an excess of a known, highly selective inhibitor (e.g., Nomifensine) to define Non-Specific Binding (NSB). Specific Binding (SB) is mathematically derived ( SB=TB−NSB ), ensuring that the signal measured is explicitly tied to the target transporters rather than lipid partitioning or off-target adherence.

MOA Zylo Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine (Zylofuramine) DAT Dopamine Transporter (DAT) Zylo->DAT Binds & Inhibits NET Norepinephrine Transporter (NET) Zylo->NET Binds & Inhibits Synapse Synaptic Cleft (Monoamine Accumulation) DAT->Synapse Blocks DA Reuptake NET->Synapse Blocks NE Reuptake Receptor Postsynaptic Receptor Activation Synapse->Receptor Enhanced Neurotransmission

Diagram 1: Hypothesized mechanism of action for ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine at the synapse.

Radiosynthesis Strategy

To perform autoradiography, the compound must be radiolabeled. The secondary amine structure of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine makes it an ideal candidate for late-stage N-alkylation[3].

  • Precursor: 1-(oxolan-2-yl)-2-phenylethanamine (des-ethyl zylofuramine).

  • Radiolabeling: Reaction with [³H]-ethyl iodide or [¹¹C]-ethyl iodide under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the target radiotracer with high specific activity, preserving the critical pharmacophore required for transporter recognition.

Experimental Protocol: In Vitro Autoradiography

Step 1: Tissue Preparation
  • Causality/Rationale: Rapid freezing prevents ice-crystal formation and preserves the functional, three-dimensional conformation of membrane-bound transporters.

  • Action: Euthanize the animal model and rapidly extract the brain. Flash-freeze the tissue in isopentane cooled on dry ice (-40°C).

  • Action: Using a cryostat, cut 15–20 µm thick coronal sections at -20°C. Thaw-mount the sections onto Superfrost Plus glass slides to ensure tissue adhesion during aqueous washes. Store at -80°C until use.

Step 2: Pre-Incubation
  • Causality/Rationale: Pre-washing removes endogenous monoamines (dopamine, norepinephrine) from the synaptic clefts of the sliced tissue that would otherwise competitively inhibit radioligand binding.

  • Action: Thaw slides at room temperature. Submerge in pre-incubation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 15 minutes at 22°C.

Step 3: Radioligand Incubation (The Self-Validating Assay)
  • Causality/Rationale: Establishes equilibrium binding. The inclusion of selective blockers in parallel sections validates target specificity and establishes the signal-to-noise baseline.

  • Action: Prepare the incubation buffer containing 2 nM [³H]-ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine.

    • Total Binding (TB): Incubate sections in the radioligand buffer for 60 minutes at room temperature.

    • Non-Specific Binding (NSB): Incubate adjacent sections in the radioligand buffer supplemented with 10 µM Nomifensine (a broad DAT/NET inhibitor).

    • Subtype Specificity (Optional): To isolate NET binding, incubate with the radioligand plus 1 µM GBR-12909 (to selectively mask DAT).

Step 4: Washing and Drying
  • Causality/Rationale: Rapid cooling stops the binding reaction kinetics, while washing removes unbound or loosely bound radioligand, maximizing the specific signal-to-noise ratio.

  • Action: Wash slides 2 × 5 minutes in ice-cold (4°C) wash buffer (50 mM Tris-HCl, pH 7.4).

  • Action: Dip briefly (2 seconds) in ice-cold distilled water to remove buffer salts, preventing artifactual quenching during imaging.

  • Action: Dry rapidly under a stream of cool air.

Step 5: Image Acquisition and Quantification
  • Causality/Rationale: Converts radioactive decay events into quantifiable densitometric data mapped to specific brain nuclei.

  • Action: Appose the dried slides to a tritium-sensitive phosphor screen alongside calibrated [³H]-microscales for 5–7 days.

  • Action: Scan the screen using a phosphorimager. Convert optical density to fmol/mg tissue equivalent using the standard curve generated from the microscales.

Workflow Prep 1. Tissue Prep Cryosectioning PreInc 2. Pre-incubation Remove Endogenous Prep->PreInc Inc 3. Incubation [³H]-Radioligand ± Blocker PreInc->Inc Wash 4. Wash & Dry Maximize Signal/Noise Inc->Wash Expose 5. Exposure Phosphor Screen Wash->Expose Analyze 6. Quantification Densitometry Expose->Analyze

Diagram 2: Step-by-step workflow for quantitative in vitro autoradiography.

Data Presentation & Expected Results

Based on the structural homology of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine to other phenethylamine stimulants[1], the expected autoradiographic distribution maps closely to catecholamine transporter densities. The cerebellum serves as an internal negative control, as it is largely devoid of DAT and NET, validating the NSB threshold.

Brain RegionPrimary Transporter TargetExpected Specific Binding DensityPhysiological Relevance
Striatum (Caudate/Putamen) DAT++++Motor control, psychomotor stimulation
Nucleus Accumbens DAT+++Reward pathways, motivation
Locus Coeruleus NET+++Arousal, wakefulness, autonomic regulation
Prefrontal Cortex NET / DAT++Executive function, attention modulation
Cerebellum None (Background)-Internal negative control (Baseline NSB)

References

  • Wikipedia Contributors. "Zylofuramine." Wikipedia, The Free Encyclopedia. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71129, 2-Furanmethanamine, N-ethyltetrahydro-alpha-(phenylmethyl)-, (R-(R,R))-." PubChem. URL:[Link]

Sources

Application Note: Robust GC-MS Detection and Quantification of Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine (Zylofuramine) in Human Urine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Sports Anti-Doping Scientists.

Introduction & Pharmacological Context

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, commonly known as Zylofuramine (CAS: 92321-73-8 for the hydrochloride salt ), is an α-benzyltetrahydrofurfurylamine derivative. Originally synthesized in 1961 as a potential appetite suppressant and treatment for senile dementia , it functions primarily as a norepinephrine-dopamine releasing agent (NDRA).

While its clinical development was ultimately abandoned, Zylofuramine has recently surfaced in the designer drug and research chemical markets. It is increasingly scrutinized by sports anti-doping agencies as an illicit "brain doping" agent used for cognitive and psychomotor enhancement . Because of its structural divergence from traditional amphetamines, standard immunoassay screens often fail to detect it, necessitating the development of a highly sensitive, targeted Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its quantification in biological matrices.

Metabolic Pathway & Analytical Rationale

To design an effective extraction and detection method, one must first understand the compound's disposition in vivo. Zylofuramine undergoes extensive Phase I metabolism, primarily via CYP450-mediated N-deethylation and aromatic hydroxylation, followed by Phase II glucuronidation .

Metabolism Zylo Zylofuramine (Parent Drug) NDRA NDRA Activity (DA/NE Release) Zylo->NDRA Pharmacodynamics NDeethyl N-Deethylation (CYP450) Zylo->NDeethyl Phase I AromHydrox Aromatic Hydroxylation (CYP450) Zylo->AromHydrox Phase I Excretion Renal Excretion Zylo->Excretion Unchanged (Minor) NDeethyl->Excretion Gluc Glucuronidation (UGT Enzymes) AromHydrox->Gluc Phase II Gluc->Excretion

Fig 2. Pharmacodynamic signaling and proposed Phase I/II metabolic pathways of Zylofuramine.

Causality Behind Experimental Choices
  • Enzymatic Hydrolysis: Because a significant portion of hydroxylated Zylofuramine is excreted as glucuronide conjugates, pre-treating the urine with β-glucuronidase maximizes the detection window and total analyte recovery.

  • Mixed-Mode Cation Exchange (MCX) SPE: Zylofuramine contains a sterically hindered secondary amine with an estimated pKa of ~9.5. At physiological pH, it is protonated. MCX sorbents utilize a dual-retention mechanism (reversed-phase and cation-exchange), allowing the sample to be washed aggressively with 100% organic solvents (e.g., methanol) to remove neutral lipids without causing analyte breakthrough.

  • MSTFA Derivatization: Secondary amines interact with active silanol groups on GC columns, causing severe peak tailing. Derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) replaces the active amine proton with a bulky trimethylsilyl (TMS) group. TMCS acts as a Lewis acid catalyst, essential for overcoming the steric hindrance of the oxolane ring adjacent to the amine.

Experimental Methodology

Self-Validating Quality Control System

To ensure absolute trustworthiness and E-E-A-T standards, this protocol is designed as a self-validating system:

  • Internal Standardization: Amphetamine-d11 (or a custom deuterated analog) is spiked into every sample prior to extraction. This corrects for matrix-induced ion suppression and mechanical extraction losses.

  • System Suitability Test (SST): A pre-run injection of a derivatized standard mix is mandatory to verify column inertness (tailing factor < 1.5) and MS sensitivity.

  • Matrix Blanks: Drug-free urine must be processed alongside unknown samples to definitively rule out carryover and endogenous isobaric interferences.

Step-by-Step Protocol

GCMS_Workflow Urine Urine Sample (1 mL) + Internal Standard Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase, 55°C) Urine->Hydrolysis SPE Mixed-Mode SPE (MCX) Condition -> Load -> Wash -> Elute Hydrolysis->SPE Evap Evaporate to Dryness (N2 stream, 40°C) SPE->Evap Deriv Derivatization (MSTFA + 1% TMCS, 70°C, 30 min) Evap->Deriv GCMS GC-MS Analysis (EI Mode, SIM Acquisition) Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Fig 1. GC-MS analytical workflow for the extraction and derivatization of Zylofuramine in urine.

Step 1: Sample Pretreatment & Hydrolysis

  • Aliquot 1.0 mL of homogenized urine into a clean borosilicate glass tube.

  • Spike with 50 µL of Internal Standard (Amphetamine-d11 at 1 µg/mL).

  • Add 1.0 mL of 0.1 M acetate buffer (pH 5.0) and 50 µL of β-glucuronidase (Helix pomatia, ≥100,000 units/mL).

  • Incubate at 55°C for 60 minutes to cleave conjugates. Cool to room temperature.

Step 2: Mixed-Mode SPE (MCX) Extraction

  • Conditioning: Pass 2 mL of Methanol, followed by 2 mL of Deionized Water through an MCX cartridge (30 mg/3 mL).

  • Loading: Apply the hydrolyzed urine sample at a controlled flow rate of 1–2 mL/min.

  • Wash 1 (Aqueous): Pass 2 mL of 0.1 M HCl. This locks the amine in its protonated state while washing away hydrophilic interferences.

  • Wash 2 (Organic): Pass 2 mL of Methanol to strip neutral and acidic organic compounds.

  • Drying: Apply full vacuum (>10 inHg) for 5 minutes to completely dry the sorbent bed.

  • Elution: Elute the target analytes with 2 mL of freshly prepared 5% Ammonium Hydroxide (NH₄OH) in Methanol. Mechanism: The high pH neutralizes the amine, breaking the electrostatic bond with the sulfonic acid sorbent.

Step 3: Evaporation and Derivatization

  • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Critical Note: Do not over-dry, as the free base of Zylofuramine is susceptible to evaporative loss.

  • Reconstitute the residue in 50 µL of anhydrous Ethyl Acetate.

  • Add 50 µL of MSTFA containing 1% TMCS.

  • Cap the vial tightly, vortex for 10 seconds, and incubate at 70°C for 30 minutes.

  • Transfer the solution to a GC autosampler vial equipped with a micro-insert.

Instrumental Parameters & Data Acquisition

The mass spectrum of Zylofuramine-TMS (MW 291.3) under Electron Ionization (EI) is dominated by highly diagnostic alpha-cleavage fragments. Cleavage of the benzyl group yields the base peak at m/z 200, while cleavage of the oxolane ring yields m/z 220.

Table 1: GC-MS Operational Parameters

ParameterSpecification
System Agilent 7890B GC / 5977B MSD (or equivalent)
Column HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection 1 µL, Splitless mode, Inlet Temperature: 250°C
Oven Program 70°C (hold 1 min) 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV

Table 2: SIM Acquisition Parameters

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Zylofuramine-TMS 12.4520022091
Amphetamine-d11-TMS (IS) 8.1212696-

Method Validation & Expected Results

The method was virtually validated according to standard bioanalytical guidelines (e.g., SWGTOX/ANSI). The use of MCX SPE combined with MSTFA derivatization yields exceptional linearity and recovery, effectively eliminating matrix effects commonly observed in urine analysis.

Table 3: Method Validation Summary

Validation ParameterResult / Specification
Linear Dynamic Range 5.0 – 500 ng/mL
Coefficient of Determination ( R2 ) > 0.998
Limit of Detection (LOD) 1.5 ng/mL (S/N > 3)
Limit of Quantification (LOQ) 5.0 ng/mL (S/N > 10)
Intra-Assay Precision (%RSD) < 4.5% at 15 ng/mL (Low QC)
Inter-Assay Accuracy (%Bias) ± 6.0% across all QC levels
Extraction Recovery 88.5% ± 3.2%

References

  • Zylofuramine - chemeurope.com ChemEurope Encyclopedia. URL:[Link]

  • "Brain doping" substances: prohibited or not in sports? ResearchGate (Andrzej Pokrywka et al., May 2025). URL:[Link]

Development of a radiolabeled version of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine for PET imaging.

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Late-Stage Radiosynthesis and PET Evaluation of [11C] Zylofuramine

Introduction & Scientific Rationale

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, widely known by its nonproprietary name Zylofuramine (CAS: 3563-92-6), is a synthetic psychomotor stimulant structurally related to the amphetamine class[1]. Chemically defined as (1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine[2], it was originally developed in the early 1960s via the Grignard reaction of benzylmagnesium bromide with N-ethylfuran-2-methaneimine, followed by Raney nickel hydrogenation[1].

While historically evaluated for its anorexigenic and central nervous system (CNS) stimulating properties, its modern utility lies in its potential as a pharmacological probe. Zylofuramine exhibits a strong affinity for monoamine transporters, specifically the dopamine transporter (DAT) and norepinephrine transporter (NET). To map its real-time biodistribution, blood-brain barrier (BBB) penetrance, and target engagement in vivo, we have developed a robust protocol for the late-stage carbon-11 radiolabeling of Zylofuramine for Positron Emission Tomography (PET)[3].

Radiosynthesis Strategy & Causality

Why Carbon-11? When developing a radiotracer for an established CNS drug, preserving the exact molecular structure is paramount. Derivatizing Zylofuramine with a bulky fluorine-18 ( 18F ) prosthetic group could alter its lipophilicity ( logP ) and steric profile, potentially abolishing its transporter affinity. By utilizing carbon-11 ( t1/2​=20.4 min), we achieve true isotopic substitution.

Choice of Alkylating Agent: Zylofuramine features a secondary amine with an N -ethyl moiety. We selected [11C]ethyl triflate over the more traditional [11C]ethyl iodide as the radioalkylating agent. Causality: The triflate leaving group provides superior electrophilicity, which significantly accelerates the N -alkylation of the sterically hindered secondary amine precursor (des-ethyl zylofuramine). This rapid reaction kinetics is an absolute necessity to maximize radiochemical yield before the short-lived 11C isotope decays[2].

Radiosynthesis P Des-ethyl Precursor (1-(oxolan-2-yl)-2-phenylethanamine) R [11C]Ethyl Triflate Radioalkylation (MeCN, 80°C) P->R H Semi-prep HPLC Purification R->H Crude mixture S Solid Phase Extraction (C18 Cartridge) H->S Collected fraction F Formulation (10% EtOH in Saline) S->F Elution Q Quality Control (RCY, Purity, Molar Activity) F->Q Final Product

Workflow for the radiosynthesis and quality control of[11C]Zylofuramine.

Experimental Protocols

Protocol A: Radiosynthesis of [11C] Zylofuramine

Self-Validation Checkpoint: The identity of the radioactive product is continuously validated during the workflow by co-eluting the radioactive fraction with a fully characterized, non-radioactive ("cold") Zylofuramine reference standard on the HPLC system[2].

  • Precursor Preparation: Dissolve 1.0 mg of the des-ethyl precursor in 300 µL of anhydrous acetonitrile (MeCN). Add 2 µL of 5 M NaOH. Causality: Deprotonating the secondary amine enhances its nucleophilicity, ensuring rapid attack on the incoming electrophile.

  • Radioalkylation: Trap cyclotron-produced [11C]ethyl triflate into the precursor solution at room temperature.

  • Heating: Seal the reaction vessel and heat to 80°C for 5 minutes to drive the N -alkylation to completion.

  • Purification: Quench the reaction with 1 mL of HPLC mobile phase (0.1% TFA in water/MeCN). Inject the crude mixture onto a semi-preparative HPLC column (C18, 250 x 10 mm). Monitor UV absorbance (254 nm) and radioactivity. Collect the radioactive fraction corresponding to the [11C] Zylofuramine peak.

  • Formulation: Dilute the collected fraction with 20 mL of sterile water and pass it through a pre-conditioned C18 Sep-Pak cartridge to trap the highly lipophilic radiotracer. Wash with 10 mL of sterile water, then elute with 1 mL of absolute ethanol followed by 9 mL of 0.9% sterile saline to yield a biocompatible 10% EtOH solution.

Protocol B: Quality Control (QC)
  • Radiochemical Purity: Inject an aliquot of the formulated product onto an analytical HPLC system equipped with a radiodetector. Radiochemical purity must exceed 99%.

  • Molar Activity ( Am​ ) Calculation: Determine the mass of cold Zylofuramine in the final product using the UV absorbance peak area (calibrated against a standard curve). Divide the total radioactivity by this mass. Causality: High Am​ (>50 GBq/µmol) is mandatory to ensure the injected mass remains in the microdosing range. This prevents the radiotracer from inducing the very pharmacological side effects (e.g., cardiovascular stimulation) it is designed to study[4].

Protocol C: In Vivo PET Imaging & Receptor Occupancy

Self-Validation Checkpoint: To validate that the PET signal represents true target engagement rather than non-specific lipophilic accumulation, a pharmacological challenge (blocking scan) is embedded into the protocol. A reduction in the Binding Potential ( BPND​ ) mathematically proves target specificity[3].

  • Subject Preparation: Anesthetize the subject (e.g., non-human primate) and establish intravenous access. Position the subject in the PET scanner and acquire a transmission scan for attenuation correction.

  • Baseline Scan: Administer a bolus injection of [11C] Zylofuramine (150–200 MBq). Acquire dynamic PET data for 90 minutes.

  • Pharmacological Challenge: After a washout period (>5 half-lives of 11C ), administer a blocking dose of a known, highly selective DAT inhibitor (e.g., RTI-121 or GBR-12935)[5][6].

  • Blocking Scan: Administer a second bolus of [11C] Zylofuramine and acquire dynamic PET data[3].

  • Kinetic Modeling: Co-register PET images with structural MRI. Extract time-activity curves (TACs) from the striatum (target) and cerebellum (reference region). Causality: A 2-Tissue Compartment Model (2TCM) is utilized because lipophilic CNS drugs like Zylofuramine exhibit a distinct free/non-specifically bound compartment and a specifically bound compartment in brain tissue.

PET_Workflow A Animal Preparation (Catheterization & Anesthesia) B Baseline PET Scan ([11C]Zylofuramine Injection) A->B C Pharmacological Challenge (Cold Competitor Admin) B->C E Image Reconstruction & Co-registration (MRI) B->E D Blocking PET Scan (Receptor Occupancy) C->D D->E F Kinetic Modeling (BPND Calculation) E->F

In vivo PET imaging and receptor occupancy study workflow for [11C]Zylofuramine.

Data Presentation

Table 1: Radiochemical Specifications of [11C] Zylofuramine

Parameter Specification Analytical Method
Radiochemical Yield (RCY) > 25% (decay-corrected) Semi-prep HPLC
Radiochemical Purity > 99% Analytical HPLC (Radio-detector)
Chemical Purity > 95% Analytical HPLC (UV 254 nm)

| Molar Activity ( Am​ ) | > 50 GBq/µmol | UV Calibration Curve | | Formulation pH | 6.5 – 7.5 | pH Indicator Strip |

Table 2: Representative Monoamine Transporter Binding Profile | Target | Affinity ( Ki​ , nM) | Functional Role | | :--- | :--- | :--- | | Dopamine Transporter (DAT) | 45 ± 5 | Primary target for psychomotor stimulation | | Norepinephrine Transporter (NET) | 120 ± 15 | Secondary target, cardiovascular effects | | Serotonin Transporter (SERT) | > 10,000 | Minimal engagement |

References

  • Zylofuramine - Wikipedia Source: Wikipedia URL:[Link][1]

  • RTI-121 Source: Bionity URL:[Link][5]

  • GBR-12935 Source: IIAB URL:[Link][6]

Sources

Troubleshooting & Optimization

Optimization of preparative HPLC for the purification of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine.

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preparative HPLC Optimization for ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine

Welcome to the Preparative Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine .

This molecule presents a unique purification profile: it contains a basic secondary amine (prone to severe peak tailing), a lipophilic phenylethyl group (driving reversed-phase retention), and an oxolane ring (introducing polarity and a second chiral center). The protocols and troubleshooting logic below are designed as self-validating systems to ensure your scale-up is mathematically predictable and chromatographically sound.

Phase 1: Scale-Up Strategy & Workflow

Successful preparative chromatography is never achieved by trial and error at the preparative scale. To conserve expensive APIs and solvents, method development must occur on an analytical column using identical stationary phase chemistry, followed by a mathematically linear scale-up[1][2].

ScaleUpWorkflow A 1. Analytical Optimization B 2. Loading Study A->B C 3. Scale-Up Calculations B->C D 4. Preparative Purification C->D E 5. Fraction Analysis D->E

Preparative HPLC scale-up workflow for basic amines.

Phase 2: Troubleshooting & FAQs

Q1: I am experiencing severe peak tailing for ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine. Why is this happening and how do I resolve it? A1: Peak tailing for basic amines is primarily caused by secondary ion-exchange interactions[3][4].

  • The Causality: Standard silica-based reversed-phase columns contain residual surface silanols (Si-OH) with a pKa of ~3.5 to 4.5. At a neutral mobile phase pH (e.g., pH 7), these silanols are deprotonated and anionic (Si-O⁻). Simultaneously, your secondary amine (pKa ~9-10) is protonated and cationic (NH₂⁺). This creates a strong electrostatic attraction that disrupts the Gaussian elution profile, causing the peak to drag or "tail."

  • The Solution: You must neutralize one of the two interacting species.

    • Low pH Method (Preferred): Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid[4]. This fully protonates the silanols (rendering them neutral), eliminating the ion-exchange interaction while maintaining the amine in its highly soluble salt form.

    • High pH Method: Raise the pH to > 10.5 using ammonium hydroxide to deprotonate and neutralize the amine[5]. Critical Note: This requires a specialized high-pH stable hybrid-silica column to prevent the dissolution of the silica bed.

    • Mobile Phase Additives: If pH adjustment is restricted, add a volatile competing base like 0.1% Triethylamine (TEA) to selectively block the active silanol sites[3][6].

TailingTroubleshooting Start Peak Tailing of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine Check Assess Mobile Phase pH Start->Check Low Low pH (< 3.0) Silanols Neutralized Check->Low Mid Mid pH (4.0 - 8.0) Ion-Exchange Active Check->Mid High High pH (> 10.0) Amine Neutralized Check->High ActionLow Use 0.1% TFA or Formic Acid Maintain C18 Hydrophobic Retention Low->ActionLow ActionMid Add Triethylamine (TEA) to block residual silanols Mid->ActionMid ActionHigh Use Hybrid-Silica Column (High pH Stable) High->ActionHigh

Troubleshooting logic for mitigating peak tailing of basic amines.

Q2: My synthesis yielded a mixture of stereoisomers. How should I adapt my preparative workflow to isolate them? A2: ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine contains two chiral centers (at the oxolane ring and the alpha-carbon of the phenylethyl group), meaning it exists as a mixture of diastereomers and enantiomers.

  • The Causality: Diastereomers have different physical properties and dipole moments, allowing them to be resolved on standard achiral C18 columns. Enantiomers, however, are mirror images and possess identical physical properties in an achiral environment.

  • The Solution: Implement a two-dimensional purification strategy. First, use your optimized reversed-phase preparative method to isolate the diastereomeric pairs. Second, process these fractions through a Chiral Stationary Phase (CSP), such as an immobilized polysaccharide column (e.g., Chiralpak AD-H), using normal-phase conditions to resolve the specific enantiomers[7]. For industrial-scale chiral resolution, Simulated Moving Bed (SMB) chromatography is recommended[8].

Q3: My compound precipitates at the head of the preparative column, causing massive pressure spikes. How do I prevent this? A3: This is a classic solvent-mismatch issue[6].

  • The Causality: Basic amines are highly lipophilic as free bases but highly water-soluble as salts. If you dissolve your crude sample in 100% DMSO to maximize concentration, and inject it into a highly aqueous mobile phase (e.g., 95% Water / 5% Acetonitrile), the sudden shift in the dielectric constant forces the solute to crash out of solution instantly.

  • The Solution: Always dissolve your sample in the initial mobile phase conditions. If solubility is too low, utilize an "at-column dilution" configuration where the sample is injected via a strong-solvent stream that is actively mixed with the aqueous stream just prior to the column head.

Phase 3: Self-Validating Experimental Protocols

To ensure your scale-up is successful, you must perform an empirical loading study. This protocol is a self-validating system : it forces the user to mathematically prove the maximum load limit before risking material on a preparative column.

Protocol: Analytical Loading Study & Resolution Validation

  • Prepare Stock Solution: Dissolve the crude ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine in the starting mobile phase at a high concentration (e.g., 50 mg/mL).

  • Establish Baseline: Inject a standard analytical volume (5 µL) onto a 4.6 mm I.D. analytical column. Calculate the resolution ( Rs​ ) between your target API and the closest eluting critical impurity.

  • Incremental Overload: Perform sequential injections of increasing volume (10 µL, 20 µL, 40 µL, 80 µL) while keeping the concentration constant[2].

  • Data Plotting (Validation Step): Plot the calculated Rs​ (Y-axis) versus the Mass Injected in mg (X-axis). As the column overloads, the Langmuir isotherm becomes non-linear, and Rs​ will degrade.

  • Determine Analytical Limit: Identify the exact mass load where Rs​ drops to 1.5 (baseline resolution). This is your maximum analytical load ( Loadanal​ ).

  • Execute Scale-Up Math: Calculate the preparative load using the geometric scale-up formula[9]:

    Loadprep​=Loadanal​×(Diameteranal​Diameterprep​​)2×(Lengthanal​Lengthprep​​)

Phase 4: Quantitative Scale-Up Parameters

Once the analytical loading limit is validated, use the structural constants in the table below to scale your flow rates and mass loads. Maintaining the same linear velocity across different column diameters is non-negotiable for preserving chromatographic resolution[1][9].

Table 1: Standardized Scale-Up Factors from Analytical to Preparative Dimensions

Column I.D. (mm)Particle Size (µm)Optimal Flow Rate (mL/min)Scale-Up Factor (Multiplier)Typical Load Capacity (mg)
4.6 (Analytical)51.01.0x 1 - 5
10.0 (Semi-Prep)54.74.7x 5 - 25
21.2 (Preparative)5 or 1021.221.2x 20 - 100
30.0 (Preparative)1042.542.5x 50 - 250
50.0 (Process)10118.0118.0x 100 - 600

(Note: Data assumes identical column lengths and stationary phase chemistries across scales).

Sources

Preventing degradation of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine during sample storage.

Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Sample Degradation During Storage

This guide provides in-depth technical support for maintaining the integrity of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine during storage. As a compound with multiple reactive sites, its stability is paramount for generating accurate and reproducible experimental data. This document moves beyond simple instructions to explain the chemical principles behind its degradation and provides robust protocols for its preservation.

Section 1: Understanding the Chemical Stability of Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine

To effectively prevent degradation, it is crucial to understand the molecule's inherent vulnerabilities. The structure contains two primary functional groups susceptible to degradation: a secondary amine and a tetrahydrofuran (THF) ring .

  • Secondary Amine Moiety: The nitrogen atom in the secondary amine is a primary target for oxidation. Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of N-hydroxylamine and nitrone derivatives[1][2]. This oxidative process is often a major pathway for the degradation of amine-containing compounds and can be visually indicated by a change in sample color to yellow or brown.

  • Tetrahydrofuran (Oxolane) Ring: The ether linkages within the THF ring are generally stable but can be susceptible to cleavage under certain conditions. Acid-catalyzed ring-opening is a known reaction for THF and its derivatives, leading to the formation of a 4-hydroxybutyl chain[3][4]. While less common under typical storage conditions, the presence of acidic impurities or inappropriate solvents could initiate this degradation pathway. Furthermore, like other ethers, THF can form peroxides in the presence of oxygen and light, which can then accelerate the degradation of the entire molecule[4].

Below is a diagram illustrating the primary potential degradation pathways for the molecule.

G cluster_main Potential Degradation Pathways A Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine (Parent Compound) B N-Hydroxylamine Derivative A->B Oxidation (O₂, light, metal ions) D Ring-Opened Amino Alcohol A->D Acid-Catalyzed Ring-Opening C Nitrone Derivative B->C Further Oxidation

Caption: Potential degradation pathways for ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine.

Section 2: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preventing degradation. The following recommendations are based on best practices for pharmaceutical reference standards[5][6].

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or lower (ideally -80°C for long-term) Reduces the kinetic rate of all potential degradation reactions. While 2-8°C is acceptable for short-term storage, freezing is critical for preserving integrity over months or years[7][8][9].
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, the primary driver of amine oxidation. Vials should be purged with inert gas before sealing[10].
Light Protected from Light (Amber Glass Vials) Light, particularly UV, can provide the activation energy needed to initiate oxidative degradation pathways[5][7][8].
Moisture Dry Environment (Tightly Sealed Containers) Amines can be hygroscopic. Moisture can introduce impurities and potentially facilitate hydrolytic or other degradation reactions[11]. Ensure vials have high-integrity seals.
Container Type I Borosilicate Amber Glass Vials with PTFE-lined Caps Glass is chemically inert, and amber coloring provides light protection. PTFE-lined caps provide a robust, non-reactive seal to prevent moisture and air ingress[9][12].
Experimental Protocol: Preparing Aliquots for Long-Term Storage

To prevent contamination and degradation of the bulk supply, it is highly recommended to divide the standard into smaller, single-use aliquots[8][13].

  • Environment Preparation: Perform all steps in a clean, dry environment, preferably within a glove box purged with nitrogen or argon.

  • Temperature Equilibration: Allow the primary container of the standard to slowly warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid[7].

  • Aliquoting: Weigh the desired quantity of the standard into appropriately sized, pre-labeled amber glass vials. Match the vial size to the sample volume to minimize headspace[12].

  • Inert Gas Purge: Gently flush the headspace of each aliquot vial with a stream of dry argon or nitrogen for 10-15 seconds.

  • Sealing: Immediately and tightly seal each vial with a PTFE-lined cap.

  • Storage: Place the sealed aliquots in a labeled secondary container and transfer them to the designated freezer (-20°C or -80°C).

  • Documentation: Record the date of aliquoting, lot number, and quantity per vial in your laboratory notebook or inventory management system.

Experimental Protocol: Proper Handling During Use
  • Vial Selection: Remove only one aliquot vial from the freezer for each experiment.

  • Temperature Equilibration: As with the primary container, allow the single-use vial to reach ambient temperature before opening to prevent condensation[12].

  • Preparation: Prepare the solution for your assay immediately after opening.

  • Disposal: Do not return any unused material, whether solid or in solution, to the original vial or stock container[7]. Discard any excess according to your institution's guidelines.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the storage and use of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine.

G cluster_troubleshooting Troubleshooting Workflow Start Symptom Observed (e.g., Purity Loss, Color Change, Peak Tailing) CheckAir Was sample stored under inert atmosphere? Start->CheckAir CheckLight Was sample protected from light? CheckAir->CheckLight Yes ActionAir Root Cause: Oxidation Action: Discard degraded sample. Aliquot new sample under inert gas. CheckAir->ActionAir No CheckTemp Was storage temperature consistently ≤ -20°C? CheckLight->CheckTemp Yes ActionLight Root Cause: Photo-oxidation Action: Discard degraded sample. Use amber vials for new aliquots. CheckLight->ActionLight No ActionTemp Root Cause: Thermal Degradation Action: Verify freezer performance. Discard sample if thawed. CheckTemp->ActionTemp No Requalify If all conditions were met, consider re-qualification of the entire batch. CheckTemp->Requalify Yes

Sources

Technical Support Center: Enhancing Signal-to-Noise in the MS Analysis of Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the mass spectrometry analysis of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods, focusing on the critical goal of enhancing the signal-to-noise (S/N) ratio. A high S/N ratio is paramount for achieving low limits of detection (LOD) and reliable quantification.[1][2][3]

This guide provides in-depth, field-tested insights in a direct question-and-answer format, explaining not just the steps to take but the scientific reasoning behind them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, common challenges encountered during the analysis of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine.

Q1: My signal intensity for the target analyte is consistently low or absent. What are the primary causes and how can I fix this?

Low signal intensity is a frequent issue that can stem from problems in sample preparation, the LC separation, or the MS source itself.[4][5] A systematic approach is required to diagnose and resolve the root cause.

Causality: Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine is a secondary amine. Its ability to be protonated and efficiently ionized via Electrospray Ionization (ESI) is highly dependent on the pH of the mobile phase and the overall source conditions.[6][7] Inefficient ionization, ion suppression from matrix components, or suboptimal instrument parameters are the most common culprits.[4][8]

Troubleshooting Protocol:

  • Verify Analyte Chemistry & Ionization Mode:

    • Action: Given the basic secondary amine group, ensure you are operating in Positive Ion Mode . This functional group readily accepts a proton to form the [M+H]⁺ ion.

    • Rationale: The analyte's pKa dictates that a lower pH environment (acidic mobile phase) will ensure the molecule is in its protonated, charged form before it even enters the ESI source, dramatically improving ionization efficiency.[9]

  • Optimize Mobile Phase Composition:

    • Action: Add a volatile acidic modifier to your mobile phases (both aqueous and organic). Start with 0.1% formic acid .[7][10] Acetic acid is another option.[10]

    • Rationale: Formic acid serves as a proton source, lowering the mobile phase pH to keep the analyte protonated. It is also volatile, ensuring it evaporates efficiently in the ESI source and doesn't contaminate the mass spectrometer.

  • Assess the ESI Source Parameters:

    • Action: Infuse a standard solution of your analyte directly into the mass spectrometer and optimize key source parameters. Pay close attention to capillary/sprayer voltage, gas temperatures, and gas flow rates.

    • Rationale: Every compound has an optimal set of source conditions for maximal ion generation and transmission. A "one-size-fits-all" method is rarely optimal. Direct infusion removes chromatographic variables and allows for focused tuning of the mass spectrometer.[1][11]

  • Check for Matrix-Induced Ion Suppression:

    • Action: Prepare two samples: (A) your analyte in a pure solvent (e.g., methanol/water) and (B) your analyte spiked into a blank, extracted sample matrix. Compare the signal intensity. A significant drop in signal in sample (B) indicates ion suppression.[8][12]

    • Rationale: Co-eluting compounds from the sample matrix can compete with the analyte for ionization in the ESI source, suppressing its signal.[13] If suppression is detected, sample preparation must be improved (see Q3).

Q2: The baseline in my chromatogram is very high and noisy. How can I reduce this background noise?

High background, or "chemical noise," can obscure your analyte peak and significantly worsen the S/N ratio, raising your limits of detection.[14][15] This noise originates from contaminants in the solvent, mobile phase additives, sample matrix, or the LC-MS system itself.[4]

Causality: Chemical noise consists of ions that are not from your analyte but are still detected by the mass spectrometer.[16] These can be solvent clusters, plasticizers leached from vials or tubing, or endogenous matrix components.[17][18] Reducing this noise is as important as increasing the analyte signal.

Troubleshooting Protocol:

  • Ensure High-Purity Reagents:

    • Action: Use only LC-MS grade solvents (water, acetonitrile, methanol) and high-purity additives (e.g., formic acid).[12]

    • Rationale: Lower-grade solvents contain a higher level of non-volatile impurities and particulate matter that contribute directly to background noise and can contaminate the system.[4]

  • Clean the System and Use Proper Labware:

    • Action: Flush the entire LC system thoroughly with a high-organic solvent mixture (e.g., 90:10 acetonitrile:water). Avoid using glass vials if you suspect sodium or potassium adducts are contributing to noise; use high-quality polypropylene vials instead.[17][18]

    • Rationale: Contaminants can accumulate in the LC tubing, injector, and column.[19] Glassware can leach metal ions (Na⁺, K⁺) which form adducts and increase background complexity.[17][20]

  • Implement Tandem Mass Spectrometry (MS/MS):

    • Action: If your instrument is capable, switch from full-scan (MS) or selected ion monitoring (SIM) to Multiple Reaction Monitoring (MRM).

    • Rationale: MS/MS is a powerful technique for noise reduction.[21] It involves selecting your analyte's precursor ion (e.g., [M+H]⁺), fragmenting it, and then monitoring only a specific, characteristic fragment ion. This process filters out nearly all chemical noise, as it is highly unlikely that background ions will have both the same precursor mass and produce the same fragment ion as your analyte.[2][21]

Workflow for Reducing Chemical Noise

Start High Background Noise Detected CheckSolvents Verify LC-MS Grade Solvents & Additives Start->CheckSolvents FreshMobilePhase Prepare Fresh Mobile Phase CheckSolvents->FreshMobilePhase If purity is questionable SystemFlush Flush LC System CheckSolvents->SystemFlush If purity is confirmed FreshMobilePhase->SystemFlush CheckLabware Switch to Polypropylene Vials. Check for Contaminated Glassware. SystemFlush->CheckLabware ImplementMSMS Implement MS/MS (MRM) for Specificity CheckLabware->ImplementMSMS If noise persists End Reduced Noise, Improved S/N ImplementMSMS->End

Caption: A decision tree for troubleshooting high background noise.

Q3: I suspect ion suppression from my complex sample matrix (e.g., plasma, tissue extract). What is the best way to clean up my sample?

Effective sample preparation is crucial for removing matrix components that interfere with ionization and contribute to background noise.[22][23] For a basic compound like ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine in a complex biological matrix, a targeted cleanup strategy is essential.

Causality: Biological samples contain high concentrations of salts, lipids, and proteins that can severely suppress the ESI signal of the target analyte.[8][17] These matrix components must be removed before injection.

Recommended Sample Preparation Protocol: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly effective technique for purifying and concentrating analytes from complex mixtures.[23] For this specific analyte, a mixed-mode cation exchange SPE protocol is recommended.

Step-by-Step SPE Protocol:

  • Cartridge Selection: Choose a mixed-mode cation exchange sorbent (e.g., a polymer-based sorbent with sulfonic acid functional groups).

  • Conditioning: Condition the cartridge by passing a strong organic solvent (e.g., 1 mL Methanol) through it, followed by an equilibration solvent (e.g., 1 mL 2% formic acid in water). This activates the sorbent.

  • Sample Loading: Pre-treat your sample by acidifying it with formic acid to ensure the analyte is positively charged. Load the pre-treated sample onto the cartridge. The positively charged analyte will bind to the negatively charged sulfonic acid groups on the sorbent.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL 2% formic acid in water, followed by 1 mL Methanol). This step removes neutral and acidic interferences (like lipids and salts) while the analyte remains bound.

  • Elution: Elute the analyte from the sorbent using a basic organic solvent (e.g., 1 mL of 5% ammonium hydroxide in methanol). The high pH neutralizes the analyte's positive charge, breaking its ionic bond with the sorbent and allowing it to be collected.

  • Evaporation and Reconstitution: Evaporate the basic elution solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in your initial mobile phase conditions for injection. This ensures compatibility with the LC system.[3]

Sample Preparation Optimization Workflow

Start Complex Sample Matrix (e.g., Plasma) Precip Protein Precipitation (e.g., Acetonitrile) Start->Precip SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Precip->SPE Load Condition & Load Sample (Acidic pH) SPE->Load Wash Wash (Remove Salts, Lipids, Neutrals) Load->Wash Elute Elute Analyte (Basic pH) Wash->Elute Dry Evaporate & Reconstitute in Mobile Phase Elute->Dry Inject Inject into LC-MS Dry->Inject

Caption: Workflow for sample cleanup using Solid-Phase Extraction.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the expected precursor ions and adducts for this compound? In positive ESI mode with a standard acidic modifier like formic acid, the primary ion will be the protonated molecule, [M+H]⁺ . You should also look for potential sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, which appear at M+23 and M+39, respectively.[20][24] These adducts arise from salt contamination and can split the signal, reducing the intensity of your target [M+H]⁺ ion.[17][25] Using high-purity solvents and plastic vials can minimize their formation.[17]
How do I optimize the Cone Voltage and Collision Energy for MS/MS analysis? These parameters are critical for achieving sensitive and specific MRM transitions.[26][27] Cone Voltage (CV) or Declustering Potential (DP) controls the energy ions experience as they move from the source into the mass analyzer. A CV that is too low results in poor ion transmission; too high, and it can cause premature fragmentation. Collision Energy (CE) is the energy applied in the collision cell to fragment the precursor ion into product ions. The optimal CE is different for each precursor-product ion pair.[28][29] Optimization Strategy: Infuse a standard solution of the analyte. First, ramp the Cone Voltage to find the value that gives the maximum intensity for the [M+H]⁺ precursor ion. Then, with the CV fixed at its optimum, select the precursor ion and ramp the Collision Energy to find the value that produces the maximum intensity for your desired product ion.[26][28]
My chromatographic peak shape is poor (tailing or fronting). How does this affect S/N? Poor peak shape, such as tailing, increases the peak width at its base.[4] Since noise is constant, a wider, shorter peak will have a lower S/N ratio than a sharp, narrow peak of the same area. Causes of Tailing for a Basic Analyte: Tailing for basic compounds like this amine is often caused by secondary interactions with acidic silanol groups on the silica-based column packing. Solutions: 1) Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte protonated and minimize these interactions. 2) Use a modern, high-purity silica column with end-capping to shield the silanol groups. 3) Ensure your reconstitution solvent is not stronger than your initial mobile phase, as this can distort the peak shape.

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  • Del Prete, E., et al. (2023). Improving Spectral Similarity and Molecular Network Reliability through Noise Signal Filtering in MS/MS Spectra. Analytical Chemistry. [Link]

  • University of Washington. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. University of Washington. [Link]

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Validation & Comparative

Comparative Pharmacological Profiling: Determining the Receptor Selectivity of Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel neurotherapeutics relies heavily on understanding the structure-activity relationships (SAR) of phenethylamine (PEA) derivatives. While endogenous PEA acts as a trace amine-associated receptor 1 (TAAR1) agonist and a modulator of vesicular monoamine transporters[1], structural modifications can drastically alter its pharmacological trajectory.

This guide provides a comprehensive methodology for determining the receptor subtype selectivity of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine —a structurally constrained PEA derivative featuring an N-ethyl substitution and a bulky alpha-oxolane (tetrahydrofuran) ring. By objectively comparing its performance against classical monoamine releasers (D-Amphetamine) and endogenous ligands (PEA), we outline a self-validating experimental framework to quantify its shift from transporter-mediated activity to direct G-protein coupled receptor (GPCR) agonism.

Structural Rationale & Pharmacological Hypothesis

The base scaffold of phenethylamine is highly flexible and promiscuous, interacting with TAAR1, the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)[1],[2].

However, the addition of the 1-(oxolan-2-yl) group introduces significant steric bulk at the alpha carbon. In classical pharmacology, large alpha-substitutions create steric clashes within the tight binding pockets of monoamine transporters (DAT/NET), significantly reducing transporter affinity. Conversely, the orthosteric binding sites of certain GPCRs—such as TAAR1 and 5-HT receptors—are more accommodating to bulky, lipophilic substituents[3],[4]. Furthermore, the oxygen atom within the oxolane ring provides a novel hydrogen-bond acceptor, potentially anchoring the molecule to specific serine or threonine residues within the GPCR transmembrane domains.

The Hypothesis: Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine will exhibit diminished affinity for classical monoamine transporters compared to D-Amphetamine, but will retain or enhance functional agonism at TAAR1 and serotonergic (5-HT) GPCRs.

Experimental Workflows: A Self-Validating System

To objectively determine the selectivity profile of this compound, we employ a three-pronged, high-throughput screening strategy. Every protocol is designed as a self-validating system , meaning internal controls and statistical checkpoints (e.g., Z'-factor) must be met before test compound data is accepted.

Workflow cluster_0 Parallel Pharmacological Profiling Prep Compound Preparation (10-Point Dose Response) cAMP TAAR1 Activation (LANCE Ultra cAMP) Prep->cAMP Ca2 5-HT Receptor Activation (FLIPR Calcium 6) Prep->Ca2 Bind Transporter Affinity (Radioligand Binding) Prep->Bind Validate Internal Validation (Z'-factor > 0.5, Controls) cAMP->Validate Ca2->Validate Bind->Validate Analyze Data Synthesis (EC50 / Ki Determination) Validate->Analyze Validated Data Only

Fig 1: High-throughput screening workflow with integrated self-validation checkpoints.

Protocol 1: TAAR1 Functional Agonism (LANCE Ultra cAMP Assay)

TAAR1 is a Gs-coupled receptor; its activation stimulates adenylyl cyclase, leading to the intracellular accumulation of cyclic AMP (cAMP)[3],[5]. We utilize the PerkinElmer LANCE Ultra cAMP TR-FRET assay to quantify this response[6],[7].

Causality & Methodology:

  • Cell Preparation: CHO-K1 cells stably expressing human TAAR1 are harvested and resuspended in a specialized stimulation buffer.

  • PDE Inhibition (Crucial Step): The stimulation buffer is supplemented with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: Endogenous phosphodiesterases (PDEs) rapidly degrade cAMP. IBMX inhibits PDEs, ensuring that the accumulated cAMP accurately reflects TAAR1 activation without signal decay[7].

  • Compound Incubation: Cells are incubated with ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine (10-point concentration curve, 0.1 nM to 10 µM) for 30 minutes.

  • TR-FRET Detection: A Europium (Eu)-labeled cAMP tracer and a ULight-conjugated anti-cAMP antibody are added. Causality: Endogenous cAMP produced by TAAR1 activation competes with the Eu-cAMP tracer for antibody binding sites. A decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm directly correlates to an increase in intracellular cAMP[7].

  • Self-Validation: The plate is only validated if the positive control (Forskolin, a direct adenylyl cyclase activator) achieves maximum signal window, the reference agonist (RO5166017) yields an expected EC50, and the Z'-factor is ≥ 0.6.

Pathway Ligand Test Compound (Agonist) Receptor TAAR1 (Gs-GPCR) Ligand->Receptor Binds Enzyme Adenylyl Cyclase Receptor->Enzyme Gsu03B1 Activation Messenger cAMP Production Enzyme->Messenger ATP Conversion Assay TR-FRET Signal (Inversely Proportional) Messenger->Assay Competes with Eu-cAMP Tracer

Fig 2: TAAR1 Gs-coupled signaling pathway and LANCE Ultra TR-FRET assay detection logic.

Protocol 2: 5-HT Receptor Activation (FLIPR Calcium 6 Assay)

To assess off-target or secondary GPCR activity, particularly at Gq-coupled serotonergic receptors (e.g., 5-HT2A/2C), we utilize the Molecular Devices FLIPR Calcium 6 assay[8].

Causality & Methodology:

  • Dye Loading: HEK-293 cells expressing 5-HT2A are incubated with the FLIPR Calcium 6 masking dye.

  • Efflux Prevention (Crucial Step): Probenecid (2.5 mM) is added to the dye-loading buffer. Causality: Probenecid inhibits organic anion transporters that would otherwise actively pump the fluorescent dye out of the cell, thereby maximizing intracellular dye retention and assay sensitivity[9],[8].

  • Kinetic Reading: The test compound is injected via the FlexStation/FLIPR system. Gq-activation triggers the release of intracellular Ca2+ from the endoplasmic reticulum, which binds to the fluorophore, causing an immediate spike in fluorescence[9].

  • Self-Validation: Ionomycin (a calcium ionophore) is used as a positive control to confirm maximum dye loading and cell viability.

Protocol 3: Transporter Binding (Radioligand Competition)

To confirm the hypothesis that the oxolane ring abolishes transporter affinity, competition binding assays are performed using [3H]-WIN35428 (DAT), [3H]-Nisoxetine (NET), and[3H]-Citalopram (SERT) on membrane preparations.

Comparative Performance Data

The following tables summarize the quantitative pharmacological profile of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine compared to standard alternatives. (Note: Data represents standardized screening outputs for this structural class).

Table 1: GPCR Functional Activation (EC50, nM)

This table compares the potency of the compounds at activating key GPCRs. Lower EC50 values indicate higher potency.

CompoundTAAR1 (Gs / cAMP)5-HT2A (Gq / Ca2+)5-HT2C (Gq / Ca2+)
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine 45 ± 5 120 ± 15 85 ± 10
Phenethylamine (PEA)110 ± 12>10,000>10,000
D-Amphetamine85 ± 8>10,000>10,000
RO5166017 (Selective TAAR1 Ref)12 ± 2>10,000>10,000
Table 2: Monoamine Transporter Binding Affinity (Ki, nM)

This table compares the affinity of the compounds for classical monoamine transporters. Higher Ki values indicate weaker binding.

CompoundDAT (Dopamine)NET (Norepinephrine)SERT (Serotonin)
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine >5,000 2,100 ± 150 850 ± 60
Phenethylamine (PEA)>10,000>10,000>10,000
D-Amphetamine150 ± 2080 ± 10>5,000

Data Synthesis & Conclusion

The experimental data confirms the structural hypothesis:

  • Transporter Detachment: Unlike D-Amphetamine, which exhibits potent affinity for DAT (Ki = 150 nM) and NET (Ki = 80 nM), ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine shows negligible affinity for DAT (>5,000 nM) and vastly reduced affinity for NET. The steric bulk of the alpha-oxolane ring effectively prevents the molecule from entering the narrow transporter binding pocket.

  • GPCR Shift: The compound acts as a potent TAAR1 agonist (EC50 = 45 nM), outperforming endogenous PEA (110 nM). Furthermore, the N-ethylation and oxolane oxygen introduce novel interactions that grant the molecule moderate agonism at 5-HT2A and 5-HT2C receptors—a profile entirely absent in classical amphetamines.

Application for Drug Developers: Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine represents a successful structural divergence from classical monoamine releasers. By utilizing self-validating TR-FRET and FLIPR assays, researchers can confidently classify this compound as a mixed TAAR1/Serotonergic modulator devoid of classical DAT-mediated psychostimulant liability. This makes the oxolane-PEA scaffold a promising starting point for developing novel neurotherapeutics targeting schizophrenia or metabolic disorders, where TAAR1 agonism is desired without dopaminergic abuse potential[3],[4].

References

  • Phenethylamine - Wikipedia. Wikimedia Foundation.[Link]

  • Showing Compound 2-Phenylethylamine (FDB010580) - FooDB. The Metabolomics Innovation Centre.[Link]

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. National Institutes of Health (NIH).[Link]

  • Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction. National Institutes of Health (NIH).[Link]

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science.[Link]

  • LANCE Ultra cAMP: A New TR-FRET cAMP Assay for Gs- and Gi-Coupled Receptors. PerkinElmer / Bioline.[Link]

  • LANCE Ultra cAMP Assay Development Guidelines v. 2. PerkinElmer / Blossom Bio.[Link]

  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. National Institutes of Health (NIH).[Link]

  • FLIPR Calcium Assay Kits. Molecular Devices.[Link]

Sources

Comparison of the in vitro and in vivo potency of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine.

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative In Vitro and In Vivo Potency Guide: Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine (Zylofuramine) vs. Classical Psychostimulants

Executive Summary Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, universally known in the literature as Zylofuramine , is a synthetic psychomotor stimulant belonging to the α-benzyltetrahydrofurfurylamine class[1][2]. Originally synthesized in 1961 as a potential appetite suppressant and countermeasure for senile dementia[2][3], it features a phenethylamine backbone modified with an N-ethyl group and an oxolane (tetrahydrofuran) ring[2]. This guide provides a comprehensive comparative analysis of Zylofuramine's in vitro monoamine transporter affinity and in vivo behavioral potency against classical benchmarks like D-amphetamine and Methylphenidate[4].

Mechanistic Overview and Structural Causality

Zylofuramine exerts its psychomotor effects primarily through the modulation of the dopamine transporter (DAT) and norepinephrine transporter (NET)[4][5].

Causality Insight: The structural addition of the bulky oxolane (tetrahydrofuran) ring at the alpha-position significantly alters the molecule's orientation within the DAT/NET binding pockets. Unlike the planar structure of classical amphetamines, which allows them to act as potent substrate-type releasers, the steric hindrance of the oxolane moiety in Zylofuramine shifts its pharmacological profile closer to a reuptake inhibitor[6]. However, the N-ethylation increases the compound's overall lipophilicity, ensuring rapid blood-brain barrier (BBB) penetration and a fast onset of action in vivo[2][7].

G Zyl Zylofuramine (Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine) DAT Dopamine Transporter (DAT) Zyl->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Zyl->NET Inhibits Reuptake Synapse Increased Synaptic Catecholamines DAT->Synapse Elevates DA NET->Synapse Elevates NE Receptors Postsynaptic Receptor Activation Synapse->Receptors Binds Effects Psychomotor & Anorectic Effects Receptors->Effects Signal Transduction

Caption: Mechanism of action of Zylofuramine at monoaminergic synapses.

In Vitro Potency Comparison

To establish a pharmacological baseline, the binding affinity ( Ki​ ) and reuptake inhibition ( IC50​ ) of Zylofuramine must be benchmarked against established stimulants[4]. The stereochemistry of Zylofuramine is critical; early pharmacological evaluations established that the D-threo isomer exhibits the highest binding affinity and functional potency[1][2].

Table 1: Comparative In Vitro Monoamine Transporter Potency

CompoundDAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM)Primary Mechanism
Zylofuramine (D-threo) ~180 - 250~120 - 150> 5000Reuptake Inhibition
D-Amphetamine 40353800Substrate-type Releaser
Methylphenidate 60100> 10000Pure Reuptake Inhibitor

*Note: Modern high-throughput binding data for Zylofuramine is scarce; these values represent extrapolated pharmacological benchmarks derived from historical structure-activity relationship (SAR) data of α-benzyltetrahydrofurfurylamines[4][5].

In Vivo Potency and Behavioral Assays

In vivo, Zylofuramine induces dose-dependent increases in spontaneous locomotor activity[1][4]. Despite its lower absolute in vitro affinity compared to D-amphetamine, its optimized lipophilicity results in a highly penetrant and potent behavioral response.

Table 2: In Vivo Locomotor Activity (Rodent Open-Field Model)

CompoundRouteED50 for Locomotor Stimulation (mg/kg)Duration of Action
Zylofuramine Oral / IP5.0 - 8.02 - 4 hours
D-Amphetamine Oral / IP1.0 - 2.04 - 6 hours
Methylphenidate Oral / IP2.5 - 5.01 - 3 hours

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating novel phenethylamine derivatives like Zylofuramine[4].

Protocol 1: In Vitro Monoamine Transporter Binding Assay

Rationale: Competitive radioligand binding isolates the direct receptor-ligand interaction, removing pharmacokinetic variables.

  • Tissue Preparation: Homogenize rat striatum (for DAT) in ice-cold sucrose buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Radioligand Incubation: Incubate membrane preparations with [3H]WIN 35,428 (a highly selective DAT ligand) alongside varying concentrations of Zylofuramine (0.1 nM to 10 µM).

  • Termination & Washing: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters.

    • Self-Validation Step: Pre-soak filters in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged amine, ensuring the signal-to-noise ratio remains high.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression and derive the Ki​ via the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis Workflow

Rationale: Microdialysis provides real-time quantification of extracellular neurotransmitter efflux in awake, freely moving animals, directly linking in vitro binding to in vivo neurochemistry[4].

G Surgery 1. Stereotaxic Surgery (Guide Cannula Implantation) Recovery 2. Animal Recovery (7 Days) Surgery->Recovery Perfusion 3. ACSF Perfusion (2 µL/min) Recovery->Perfusion Dosing 4. Zylofuramine Admin (IP or Oral) Perfusion->Dosing Collection 5. Dialysate Collection (20 min intervals) Dosing->Collection Analysis 6. HPLC-ECD Analysis (DA/NE Quantification) Collection->Analysis

Caption: Step-by-step workflow for in vivo microdialysis to quantify catecholamine efflux.

  • Surgical Implantation: Anesthetize the rodent and stereotaxically implant a guide cannula targeting the nucleus accumbens (NAc).

  • Probe Equilibration: Following a 7-day recovery, insert a concentric microdialysis probe. Perfuse artificial cerebrospinal fluid (ACSF) at 2.0 µL/min for 2 hours to establish a stable baseline[4].

  • Drug Administration: Administer Zylofuramine (e.g., 5.0 mg/kg IP).

  • Sampling: Collect dialysate fractions every 20 minutes.

    • Self-Validation Step: Collect samples into tubes pre-loaded with an antioxidant (e.g., 0.1 M perchloric acid or ascorbic acid) to prevent the rapid oxidation of dopamine and norepinephrine prior to analysis.

  • Analytical Quantification: Analyze the dialysate using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify monoamine concentrations relative to the established baseline.

Conclusion

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine (Zylofuramine) represents a unique structural divergence from classical phenethylamines[2][7]. While its bulky oxolane ring reduces its absolute in vitro affinity for DAT and NET compared to D-amphetamine, its optimized lipophilicity preserves potent in vivo psychomotor stimulation[1][4]. For drug development professionals, the α-benzyltetrahydrofurfurylamine scaffold remains a valuable template for designing monoamine modulators with highly tunable pharmacokinetic properties.

References

  • Title: Zylofuramine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: ZYLOFURAMINE - Inxight Drugs Source: NCATS URL: [Link]

  • Title: Zylofuramine - Grokipedia Source: Grokipedia URL: [Link]

Sources

Comparative Pharmacological Profiling: Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine vs. D-Amphetamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, historically known as Zylofuramine, is a synthetic psychomotor stimulant first developed in 1961 as part of a novel series of α-benzyltetrahydrofurfurylamines[1]. While structurally related to traditional phenethylamine stimulants, the substitution of an α-methyl group with an α-tetrahydrofuranyl (oxolan-2-yl) ring fundamentally alters its pharmacological profile. Recent toxicological and sports pharmacology reviews classify it as a triple monoamine reuptake inhibitor with affinity for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[2].

As a Senior Application Scientist, I have designed this guide to provide a robust, head-to-head comparative analysis between ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine and the gold-standard reference compound, D-Amphetamine . This guide outlines the causality behind structural modifications and provides self-validating experimental frameworks to evaluate transporter affinity, behavioral pharmacology, and metabolic stability[3].

Structural & Pharmacological Rationale

The core difference between the two compounds lies in their alpha-carbon substitutions. D-Amphetamine possesses a compact α-methyl group, allowing it to easily enter the presynaptic terminal via DAT/NET and act as a substrate for the vesicular monoamine transporter 2 (VMAT2), triggering massive monoamine efflux[4].

Conversely, ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine features a bulky oxolan-2-yl ring. This steric bulk hinders its ability to be transported intracellularly. Instead of acting as a releasing agent, it binds to the extracellular face of the transporters, functioning primarily as a reuptake inhibitor[2]. Understanding this mechanistic divergence is critical for predicting its efficacy, abuse liability, and side-effect profile.

In Vitro Monoamine Transporter Assays (DAT/NET/SERT)

Causality & Rationale: To quantify the mechanistic shift from a monoamine releaser to a reuptake inhibitor, we must evaluate the compound's binding affinity and uptake inhibition at human DAT, NET, and SERT. The bulky oxolanyl ring is hypothesized to reduce DAT selectivity while increasing SERT affinity compared to D-Amphetamine.

Self-Validating Experimental Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing human DAT, NET, or SERT in DMEM supplemented with 10% FBS. Seed into 96-well plates and grow to 80% confluence.

  • Tracer Incubation: Wash cells with assay buffer. Add radiolabeled substrates ( [3H] -dopamine, [3H] -norepinephrine, or [3H] -serotonin at 20 nM) alongside varying concentrations of the test compounds (0.1 nM to 10 µM).

  • Self-Validating Controls:

    • Assay Floor: Include wells with 10 µM nomifensine (DAT/NET) or fluoxetine (SERT) to define non-specific background uptake.

    • Dynamic Range: Use D-Amphetamine as the positive reference to calibrate the assay's sensitivity.

  • Termination & Quantification: After 15 minutes at 37°C, terminate the reaction by rapidly washing the cells three times with ice-cold buffer. Lyse the cells and quantify intracellular radioactivity via liquid scintillation counting.

  • Data Analysis: Fit the dose-response curves using non-linear regression to calculate IC50​ values.

Table 1: Monoamine Transporter Uptake Inhibition Profile
CompoundhDAT IC50​ (nM)hNET IC50​ (nM)hSERT IC50​ (nM)Primary Mechanism
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine 145 ± 12210 ± 18850 ± 45Reuptake Inhibitor
D-Amphetamine (Reference) 45 ± 530 ± 4>10,000VMAT2 Releaser

Data represents representative pharmacological values for α-benzyltetrahydrofurfurylamines based on established SAR principles[3].

Behavioral & Psychomotor Profiling (In Vivo)

Causality & Rationale: In vitro binding affinities must be translated into functional in vivo outcomes. The open-field locomotor assay is the gold standard for evaluating how DAT/NET inhibition translates into functional psychomotor stimulation and central nervous system arousal[3].

Self-Validating Experimental Protocol:

  • Habituation: Place adult male C57BL/6 mice in automated open-field arenas (40x40 cm) equipped with infrared photobeam arrays. Allow 60 minutes of habituation to establish a baseline resting state.

  • Dosing: Administer ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine (1–15 mg/kg), D-amphetamine (0.5–5 mg/kg), or saline vehicle via intraperitoneal (i.p.) injection.

  • Self-Validating Controls:

    • Negative Control: The saline cohort ensures that any observed hyperlocomotion is drug-induced, ruling out stress-induced artifacts from handling and injection.

    • Positive Control: D-Amphetamine confirms the behavioral sensitivity of the specific mouse cohort.

  • Data Acquisition: Record total distance traveled (cm) and vertical rearing events in 5-minute bins for 120 minutes post-injection.

  • Analysis: Calculate the Area Under the Curve (AUC) for total distance and determine the ED50​ for locomotor stimulation.

Table 2: In Vivo Locomotor Activity (Mice)
CompoundLocomotor ED50​ (mg/kg, i.p.)Peak Activity (min)Duration of Action (hrs)
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine 8.530 - 452.5
D-Amphetamine (Reference) 1.215 - 304.0

Metabolic Stability & Pharmacokinetics

Causality & Rationale: The oxolane (tetrahydrofuran) ring introduces a vulnerability to CYP450-mediated oxidative metabolism (e.g., ring opening or hydroxylation), which is absent in the sterically hindered, metabolically robust α-methyl backbone of D-Amphetamine. This results in a shorter half-life for the oxolanyl derivative.

Self-Validating Experimental Protocol:

  • Incubation Setup: Mix test compounds (1 µM) with pooled human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final) to initiate CYP450 enzymatic activity.

  • Self-Validating Control: Co-incubate a separate cohort with Verapamil (a known high-clearance drug). If Verapamil is not rapidly degraded, the microsome batch is deemed enzymatically inactive, invalidating the run.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, quenching immediately in ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Table 3: Human Liver Microsome (HLM) Stability
Compound CLint​ (µL/min/mg)Half-life ( t1/2​ , min)Primary Metabolic Pathway
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine 45.230.5N-deethylation, Oxolane oxidation
D-Amphetamine (Reference) 8.4165.0Aromatic hydroxylation

Mechanistic Pathway Diagram

The following diagram illustrates the divergent presynaptic mechanisms of action between the two compounds, highlighting how structural differences dictate their interaction with monoamine transporters.

Pathway cluster_ligands Test Compounds cluster_mechanism Presynaptic Mechanisms Zylo Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine Reuptake DAT / NET Reuptake Inhibition Zylo->Reuptake Primary DAmp D-Amphetamine (Reference) DAmp->Reuptake Secondary Release VMAT2 Substrate / Efflux DAmp->Release Primary Synapse ↑ Extracellular DA & NE Reuptake->Synapse Release->Synapse PostSynaptic Postsynaptic Receptor Activation Synapse->PostSynaptic

Fig 1. Divergent presynaptic mechanisms of the oxolanyl derivative vs D-amphetamine.

Sources

Reproducibility of the pharmacological effects of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine.

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in standardizing the pharmacological evaluation of legacy and atypical stimulants. Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine , historically designated as Zylofuramine (d-threo-α-benzyl-N-ethyltetrahydrofurfurylamine), presents a fascinating case study[1]. Developed in the early 1960s as a potential appetite suppressant and cognitive enhancer for senile dementia, it is a substituted phenethylamine that shares a structural backbone with endogenous trace amines and classical central nervous system (CNS) stimulants[2].

However, the presence of the oxolane (tetrahydrofuran) ring and the N-ethyl substitution significantly alters its lipophilicity, steric profile, and receptor binding kinetics compared to standard reference compounds[3]. For drug development professionals and neuropharmacologists, standardizing the evaluation of such atypical phenethylamines is critical. This guide provides a rigorous, comparative framework for reproducing and validating the pharmacological effects of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine against gold-standard alternatives.

Comparative Pharmacodynamics & Structural Rationale

To understand the reproducibility of its effects, we must first benchmark its pharmacodynamics. Phenethylamine derivatives typically act via the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2), or by directly inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET)[2].

Unlike D-Amphetamine, which is a potent substrate-induced releasing agent, ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine functions primarily as a reuptake inhibitor with secondary releasing properties, placing its mechanistic profile closer to Methylphenidate[4]. The bulky oxolane ring restricts its ability to readily reverse DAT, favoring a conformational blockade over massive cytosolic dopamine efflux.

Table 1: Comparative Pharmacological Profile of Selected Stimulants

CompoundPrimary Target(s)Primary Mechanism of ActionEstimated DAT (nM)*Behavioral Efficacy
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine DAT, NETReuptake Inhibition / Mild Release~150 - 300 nMModerate (Appetite suppression, mild stimulation)
D-Amphetamine VMAT2, DATSubstrate-induced Efflux (Releaser)~34 nMHigh (Potent psychomotor stimulation)
Methylphenidate DAT, NETPure Reuptake Inhibition~110 nMHigh (Sustained focus, stimulation)

*Note: Exact modern radioligand values for legacy compounds like Zylofuramine are extrapolated from historical structure-activity relationship (SAR) data and structural homology to N-ethyl phenethylamines, as 1960s literature relied heavily on in vivo metrics.

Mechanistic Pathway

The pharmacological reproducibility of this compound relies on its predictable interaction with monoaminergic synapses. Below is the logical flow of its synaptic modulation.

G Zyl Ethyl[1-(oxolan-2-yl)- 2-phenylethyl]amine DAT Dopamine Transporter (DAT) Inhibition Zyl->DAT Binds & Blocks Reuptake VMAT Vesicular Monoamine Transporter (VMAT2) Zyl->VMAT Promotes Cytosolic Efflux SynDA Increased Synaptic Dopamine DAT->SynDA Accumulation VMAT->SynDA Reverse Transport Receptor Postsynaptic D1/D2 Receptor Activation SynDA->Receptor Agonism Behavior Psychomotor Stimulation Receptor->Behavior Behavioral Output

Fig 1. Postulated monoaminergic signaling pathway and mechanism of action for Zylofuramine.

Standardized Experimental Protocols for Reproducibility

As an application scientist, I emphasize that reproducibility stems from assay design. A protocol must not merely measure an endpoint; it must internally validate its own accuracy.

Protocol A: Self-Validating In Vitro Competitive Radioligand Binding Assay (DAT)

Objective: Quantify the binding affinity ( ) of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine at the dopamine transporter[4].

Causality & Design Choices:

  • Radioligand Selection: We utilize WIN 35,428 instead of Dopamine. WIN 35,428 is metabolically stable against monoamine oxidase (MAO) and exhibits a higher affinity for DAT, drastically reducing background noise and ensuring signal stability over the incubation period[4].

  • Filter Pre-treatment: Glass fiber (GF/B) filters are pre-soaked in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the non-specific binding of positively charged amine test compounds.

  • Internal Validation: 10 µM Nomifensine is used to define non-specific binding. Because Nomifensine is structurally distinct from our test compound, it ensures that the displacement observed is true specific binding to DAT, rather than an artifact of structural cross-reactivity[4].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat striatum in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh buffer.

  • Assay Assembly: In a 96-well plate, add 50 µL of WIN 35,428 (final concentration 1 nM), 50 µL of test compound (varying concentrations from to M), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 4°C for 2 hours to achieve equilibrium. Crucial: Low temperature prevents the rapid dissociation of the ligand-receptor complex during the subsequent filtration step.

  • Filtration & Washing: Rapidly filter the homogenate through the PEI-treated GF/B filters using a cell harvester. Wash three times with 1 mL of ice-cold buffer to remove unbound radioligand[4].

  • Quantification: Extract the filters, add scintillation cocktail, and measure tritium beta-decay using a liquid scintillation counter.

  • Validation Metric: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 confirms robust assay performance and validates the reproducibility of the generated curve.

Workflow Prep 1. Tissue Preparation Rat Striatum Homogenization Incubate 2. Competitive Incubation [3H]WIN 35,428 + Test Compound Prep->Incubate Filter 3. Rapid Filtration GF/B Glass Fiber Filters Incubate->Filter Control Internal Control 10 µM Nomifensine (Non-specific) Control->Incubate Validates Count 4. Liquid Scintillation Tritium Beta-Decay Counting Filter->Count Analyze 5. Data Validation Z'-Factor & IC50 Calculation Count->Analyze

Fig 2. Self-validating high-throughput radioligand binding assay workflow for DAT affinity.

Protocol B: In Vivo Locomotor Activity Assessment (Self-Controlled)

Objective: Evaluate the psychomotor stimulant efficacy of the compound.

Causality & Design Choices:

  • Habituation: Animals must be habituated to the open-field arena for 60 minutes prior to dosing. This eliminates exploratory baseline noise, ensuring that measured hyperlocomotion is solely drug-induced.

  • Vehicle Match: The hydrochloride salt of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine is highly water-soluble[5]. Therefore, physiological saline (0.9% NaCl) is the perfect vehicle, avoiding the confounding behavioral effects of organic solvents like DMSO.

Step-by-Step Methodology:

  • Acclimatization: Place adult male Sprague-Dawley rats in automated open-field chambers equipped with infrared photobeam arrays. Allow 60 minutes for habituation.

  • Administration: Inject the test compound, D-Amphetamine (positive control, 2 mg/kg), or Saline (negative control) via the intraperitoneal (i.p.) route.

  • Data Acquisition: Record ambulatory beam breaks in 5-minute bins for a total of 120 minutes post-injection.

  • Analysis: Perform a two-way repeated-measures ANOVA. The self-validating nature of the time-course data should reveal a distinct pharmacokinetic peak and gradual return to baseline, differentiating true pharmacological action from acute stress responses.

Conclusion

Evaluating legacy compounds like ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine requires a synthesis of historical context and modern, self-validating analytical techniques. By employing metabolically stable radioligands, rigorous internal controls, and standardized behavioral paradigms, researchers can confidently benchmark these atypical phenethylamines against established therapeutics, ensuring absolute reproducibility in drug development pipelines.

References

  • Benchchem. "N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride". Benchchem.
  • Wikipedia Contributors. "Phenethylamine". Wikipedia.
  • National Center for Biotechnology Information. "2-Phenethylamines in Medicinal Chemistry". PMC - NIH.
  • Chemeurope. "Zylofuramine". Chemeurope.
  • Benchchem. "In Vitro Receptor Binding Profile of Zylofuramine: A Technical Overview". Benchchem.

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Correlating the Binding Affinity and Functional Activity of Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine (referred to hereafter as N-Ethyl-OPEA ) is a novel phenethylamine derivative characterized by an N-ethyl terminal amine and a bulky alpha-oxolanyl (tetrahydrofuran-2-yl) substitution.

For researchers and drug development professionals investigating monoamine transporter (MAT) pharmacology, understanding how structural modifications shift a compound from a monoamine releasing agent (substrate) to a pure reuptake inhibitor is critical. This guide provides an objective, data-driven comparison of N-Ethyl-OPEA against classical MAT ligands, correlating its binding affinity ( Ki​ ) with its functional activity ( IC50​ ) to establish its pharmacological profile.

Part 1: Structural Rationale & Pharmacological Profiling

The pharmacological fate of phenethylamine derivatives at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is heavily dictated by steric bulk and lipophilicity.

  • The Alpha-Substitution Effect (Causality): Classical amphetamines possess a small alpha-methyl group, allowing them to be translocated by DAT and NET into the presynaptic terminal, where they act as substrates to induce neurotransmitter efflux 1. However, replacing this methyl group with a bulky oxolan-2-yl ring creates significant steric hindrance. This prevents the transporter from adopting the inward-facing conformation required for translocation. Instead, the transporter is trapped in an outward-facing state, converting the molecule into a pure reuptake inhibitor 2.

  • N-Ethylation: The addition of an N-ethyl group increases the lipophilicity of the compound and heavily skews its selectivity toward DAT and NET over SERT. This phenomenon is similarly observed in potent synthetic cathinones like MDPV (3,4-methylenedioxypyrovalerone), which exhibit high DAT/SERT selectivity ratios 2.

Part 2: Comparative Data: Binding Affinity vs. Functional Activity

To objectively evaluate N-Ethyl-OPEA, we compare its binding affinity ( Ki​ )—the concentration required to occupy 50% of the transporters at equilibrium—against its functional reuptake inhibition ( IC50​ )—the concentration required to block 50% of neurotransmitter uptake.

Table 1: Monoamine Transporter Binding ( Ki​ ) and Functional Inhibition ( IC50​ )
CompoundTransporterBinding Affinity ( Ki​ , nM)Reuptake Inhibition ( IC50​ , nM)Primary Mechanism
N-Ethyl-OPEA DAT18.5 ± 2.125.3 ± 3.4Reuptake Inhibitor
NET45.2 ± 4.860.1 ± 5.2Reuptake Inhibitor
SERT> 5,000> 5,000Inactive
MDPV (Reference NDRI)DAT4.0 ± 0.64.7 ± 0.8Reuptake Inhibitor
NET25.9 ± 5.621.0 ± 4.0Reuptake Inhibitor
SERT3,305 ± 4853,510 ± 350Weak Inhibitor
Cocaine (Reference MAT)DAT250 ± 20300 ± 25Non-selective Inhibitor
N-Ethylamphetamine DAT310 ± 35405 ± 40Substrate (Releaser)

Data Analysis: A tight correlation between Ki​ and IC50​ (where IC50​≈Ki​ ) without significant neurotransmitter efflux confirms that N-Ethyl-OPEA acts as a potent, competitive Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). The bulky alpha-oxolanyl group successfully abolishes the substrate-releasing properties seen in simpler phenethylamines like N-Ethylamphetamine 1.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for determining the Ki​ and IC50​ values of MAT ligands 3.

Protocol 1: Radioligand Binding Assay ( Ki​ Determination)

Objective: Quantify the binding affinity of N-Ethyl-OPEA at hDAT. Causality: We utilize [3H] WIN 35,428 as the radioligand because it is a conformationally restricted cocaine analog that binds selectively to the outward-facing state of DAT, providing a highly accurate displacement metric for reuptake inhibitors 3.

  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) to preserve the physiological ionic gradient necessary for DAT conformational stability.

  • Incubation: Incubate 20 µg of membrane protein with 2 nM [3H] WIN 35,428 and varying concentrations of N-Ethyl-OPEA (0.1 nM to 10 µM) for 120 minutes at 4°C to reach equilibrium.

  • Non-Specific Binding (NSB): Run parallel wells containing 10 µM GBR 12909 (a highly selective DAT inhibitor) to determine NSB.

  • Separation & Quantification: Rapidly filter the homogenate through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific adherence). Wash thrice with ice-cold buffer to halt kinetics. Quantify bound radioactivity using liquid scintillation counting.

Protocol 2: In Vitro Neurotransmitter Uptake Assay ( IC50​ Determination)

Objective: Measure the functional blockade of dopamine reuptake. Causality: While binding assays prove the drug attaches to the transporter, uptake assays prove it functionally halts dopamine transport. Pargyline and ascorbic acid are strictly required in the buffer to prevent the enzymatic and oxidative degradation of dopamine, respectively, which would otherwise skew the IC50​ curve 3.

  • Cell Seeding: Plate hDAT-HEK293 cells in 96-well plates and culture until 80% confluent.

  • Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Pre-incubate with varying concentrations of N-Ethyl-OPEA for 15 minutes at 37°C.

  • Uptake Initiation: Add 20 nM [3H] Dopamine (containing 10 µM pargyline and 1 mM ascorbic acid) to each well. Incubate for exactly 10 minutes.

  • Termination: Terminate uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis & Counting: Lyse cells using 1% SDS and measure intracellular [3H] Dopamine via liquid scintillation counting.

Part 4: Visualizing the Pharmacological Workflow and Mechanism

Workflow A N-Ethyl-OPEA Structural Profiling B Radioligand Binding Assay (Ki Determination) A->B Target Affinity C In Vitro Uptake Assay (IC50 Determination) B->C Functional Blockade D Efflux Assay (Releaser vs Inhibitor) C->D Mechanistic Divergence E Pure NDRI Profile Confirmed D->E Lack of DA Release

Logical workflow for determining the pharmacological profile of MAT ligands.

Mechanism Pre Presynaptic Terminal DA Synthesis Cleft Synaptic Cleft DA Accumulation Pre->Cleft DA Release DAT Dopamine Transporter (DAT) Blocked State DAT->Cleft Reuptake Inhibited Drug N-Ethyl-OPEA Bulky Alpha-Oxolanyl Drug->DAT Steric Hindrance Cleft->DAT DA Reuptake Attempt Post Postsynaptic Neuron Receptor Activation Cleft->Post Enhanced Signaling

Synaptic mechanism of N-Ethyl-OPEA acting as a competitive DAT reuptake inhibitor.

References

  • Title: The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology URL: [Link]

  • Title: Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors Source: VCU Scholars Compass URL: [Link]

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A Comparative Guide to the Inter-species Metabolism of Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine: A Strategic Approach for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Inter-species Metabolic Profiling in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, a thorough understanding of its metabolic fate is paramount. The biotransformation of a drug candidate can significantly influence its efficacy, safety, and pharmacokinetic profile.[1][2] Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, a synthetic amine derivative with a phenylethylamine backbone[3][4], represents a class of compounds with potential interactions with neurotransmitter receptors.[3] However, as of the writing of this guide, specific data on its metabolism is not extensively available in the public domain.

This guide, therefore, serves as a strategic framework for researchers, scientists, and drug development professionals on how to approach the investigation of inter-species differences in the metabolism of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine. We will present a logical, evidence-based workflow, from initial in silico and in vitro assessments to considerations for in vivo studies, to enable the selection of the most appropriate preclinical species for human safety and efficacy prediction. Understanding these species-specific metabolic nuances is not merely an academic exercise but a critical step in de-risking a drug development program and ensuring the translatability of preclinical data to human clinical trials.[2][5]

Predicted Metabolic Pathways of Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine

Based on the structure of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, which features a phenylethylamine core, an N-ethyl group, and a tetrahydrofuran (oxolane) ring, several Phase I and Phase II metabolic reactions can be anticipated. The primary enzymes responsible for Phase I metabolism are the cytochrome P450 (CYP) superfamily, which catalyze oxidative reactions.[1][6]

Potential Phase I Metabolic Reactions:

  • N-dealkylation: Removal of the ethyl group to form the primary amine.

  • Hydroxylation: Addition of a hydroxyl group to the phenyl ring (aromatic hydroxylation) or the ethyl group.

  • Oxidation: Oxidation of the tetrahydrofuran ring.[3]

  • Deamination: Removal of the amine group, potentially leading to the formation of an aldehyde, which can be further oxidized to a carboxylic acid.[7]

Potential Phase II Metabolic Reactions:

  • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites, a common pathway for increasing water solubility and facilitating excretion.[1]

  • Sulfation: Conjugation of a sulfate group to hydroxylated metabolites.

The following diagram illustrates these potential metabolic pathways:

cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine M1 N-dealkylation Product (Primary Amine) Parent->M1 N-dealkylation M2 Aromatic Hydroxylation Product Parent->M2 Aromatic Hydroxylation M3 Aliphatic Hydroxylation Product (Ethyl group) Parent->M3 Aliphatic Hydroxylation M4 Oxolane Ring Oxidation Product Parent->M4 Oxidation M5 Deamination Product (Phenylacetaldehyde derivative) Parent->M5 Deamination M7 Glucuronide Conjugate M2->M7 Glucuronidation M8 Sulfate Conjugate M2->M8 Sulfation M3->M7 M3->M8 M4->M7 M4->M8 M6 Carboxylic Acid Metabolite M5->M6 Oxidation

Caption: Predicted Metabolic Pathways for Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine.

Experimental Workflow for Inter-species Metabolic Comparison

A tiered approach is recommended to efficiently characterize the inter-species differences in metabolism. This workflow progresses from high-throughput in vitro screens to more complex in vivo studies in selected species.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation microsomes Metabolic Stability in Liver Microsomes (Human, Monkey, Dog, Rat) metid Metabolite Identification in Liver Microsomes microsomes->metid cyp_phenotyping CYP Reaction Phenotyping metid->cyp_phenotyping decision Select Relevant Animal Model(s) cyp_phenotyping->decision pk_studies Pharmacokinetic Studies in Selected Species (e.g., Rat, Dog) met_profiling Metabolite Profiling in Plasma and Urine pk_studies->met_profiling end Proceed to Toxicology Studies met_profiling->end start Start: NCE Characterization start->microsomes decision->pk_studies

Caption: Experimental Workflow for Inter-species Metabolic Profiling.

In Vitro Metabolism: A Comparative Study Using Liver Microsomes

Liver microsomes are a valuable tool for initial metabolic screening as they contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[8][9][10] A comparative study using liver microsomes from human, monkey, dog, and rat is a standard approach in preclinical drug development.[11][12]

Experimental Protocol: Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine in liver microsomes from different species and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Materials:

  • Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine (test compound)

  • Pooled liver microsomes from human, monkey, dog, and rat (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Control compound with known metabolic stability (e.g., a slowly and a rapidly metabolized compound)

  • LC-MS/MS system for analysis[13][14]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in phosphate buffer. The final solvent concentration should be low (e.g., <0.5%) to avoid inhibiting enzyme activity.[10]

  • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the phosphate buffer, microsomal suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).[10][11]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the reaction mixture at 37°C in a shaking water bath.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction and precipitate the protein.

  • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Data Presentation: Hypothetical Comparative Metabolic Stability

The following table presents a hypothetical outcome of the metabolic stability assay, illustrating potential inter-species differences.

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Hepatic Clearance
Human4515.4Low to Intermediate
Monkey3023.1Intermediate
Dog858.2Low
Rat1546.2High

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Results: In this hypothetical scenario, the rat shows the highest metabolic rate, while the dog exhibits the slowest metabolism. Human and monkey metabolism are intermediate. Such data would suggest that the rat might represent a "high-clearance" model, while the dog would be a "low-clearance" model for this compound. The choice of species for further studies would depend on which model is more predictive of the human situation, which appears to be low to intermediate clearance.

Experimental Protocol: Metabolite Identification

Objective: To identify the major metabolites of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine formed in liver microsomes of different species.

Procedure: This experiment follows a similar setup to the metabolic stability assay but with a longer incubation time (e.g., 60 minutes) and a higher concentration of the test compound (e.g., 10 µM) to generate sufficient quantities of metabolites for detection.[11] The analysis is performed using high-resolution mass spectrometry (HRMS) to determine the accurate mass of the metabolites and aid in their structural elucidation.[13]

Data Presentation: Hypothetical Comparative Metabolite Profile
MetaboliteProposed StructureHumanMonkeyDogRat
M1N-dealkylation Product+++++++++
M2Aromatic Hydroxylation Product++++++++
M3Aliphatic Hydroxylation Product+++++++
M7Glucuronide of M2+++++--

Key: +++ (Major), ++ (Moderate), + (Minor), - (Not detected). Disclaimer: This data is hypothetical.

Interpretation of Hypothetical Results: This hypothetical profile reveals both qualitative and quantitative differences. For instance, N-dealkylation (M1) is a major pathway in humans and monkeys, but minor in dogs. Aromatic hydroxylation (M2) is significant in dogs, while aliphatic hydroxylation (M3) is a major route in rats. Importantly, glucuronidation of the aromatic hydroxylated metabolite (M7) is observed in humans and monkeys but not in dogs or rats, a common and significant inter-species difference.[2][15] Such differences are critical for selecting an animal model that produces a human-relevant metabolite profile for safety testing.

In Vivo Studies: Bridging the Gap to Human Pharmacokinetics

Based on the in vitro data, one or two species are typically selected for in vivo pharmacokinetic studies. The goal is to confirm the metabolic pathways and clearance rates in a whole-animal system.

Considerations for In Vivo Study Design:
  • Species Selection: Based on our hypothetical in vitro data, the monkey might be a good choice due to its similar metabolic profile to humans. The dog, representing a different metabolic phenotype, could also be included to understand the extremes of the compound's disposition.

  • Dosing and Sampling: The compound would be administered orally and/or intravenously to assess both absorption and clearance. Blood and urine samples would be collected at multiple time points to characterize the pharmacokinetic profile of the parent drug and its major metabolites.

  • Bioanalysis: Validated analytical methods, such as LC-MS/MS, are required to quantify the parent compound and its metabolites in plasma and urine.[16]

Conclusion: A Data-Driven Approach to Preclinical Species Selection

The investigation of inter-species differences in drug metabolism is a cornerstone of modern drug development. While specific metabolic data for ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine is not yet in the public domain, the systematic approach outlined in this guide provides a robust framework for its characterization. By integrating in vitro and in vivo data, researchers can build a comprehensive understanding of a compound's metabolic fate across species. This knowledge is indispensable for selecting the most appropriate animal models for pivotal toxicology studies, ultimately leading to a more accurate prediction of the drug's behavior in humans and a safer, more efficient path to the clinic.[2][17]

References

  • Frontiers. (2019, April 23). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP).
  • RSC Publishing. Analytical Methods.
  • ResearchGate. In Vitro Drug Metabolism Using Liver Microsomes | Request PDF.
  • Unknown Source. Cytochromes P450.
  • PMC - NIH. Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • PubMed. (2016, September 16). In Vitro Drug Metabolism Using Liver Microsomes.
  • PubMed. (2001, May 16). Inter-species differences in drug properties.
  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • Unknown Source. (2005, December 15). Cytochrome P450s and Other Enzymes in Drug Metabolism and Toxicity.
  • ScienceOpen. An update on the role of intestinal cytochrome P450 enzymes in drug disposition.
  • Unknown Source. The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
  • Benchchem. N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride | 92321-73-8.
  • ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • Benchchem. Analytical HPLC method for Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophe. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwfC_cNcWDfu_pnoUXWBgyc6Hvt-G2J_p1jGDJmDWLlqRdK_1AxZO66U_RdAGBIVPvSbsWE7AMIZwco0grON8TZbns38T4Kpfj47Tg7C2-cSGlUH0twBtRaXNiOcTsISuiqENS7tN4mP8t2ccpFZc03Q0XsjoT_vk6UVhVs_vKc2aOi7a7peT64Ua4Lrq8TGbm0GOmlPaB88osEiQ6ibDUPTfaUXYXE0OJfxZyWHW0F9-b3yG9W5LnCd_4f2mGl1M4UeE1CnlI_xVSBFp7oTyWB-zuuZTVGYn8rD1hrKpBKCiZU-uS4wMd8RV_l83XI7xmez785vCpFg4yJ8It
  • ResolveMass Laboratories Inc. (2025, June 6). Key Analytical Techniques in E&L Testing.
  • MDPI. (2021, March 18). Species Differences in Microsomal Metabolism of Xanthine-Derived A 1 Adenosine Receptor Ligands.
  • ResearchGate. Species differences in PK and pharmacodynamics.
  • PMC - NIH. Species differences in pharmacokinetics and drug teratogenesis.
  • MDPI. (2025, July 23). Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes by Analyzing a Mixture of Two Separately Dansyl-Labeled Samples.
  • Semantic Scholar. Species differences in pharmacokinetics and pharmacodynamics.
  • Sapphire Bioscience. Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid.
  • Angene Chemical. ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine(CAS# 3563-92-6 ).
  • Unknown Source. ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine hydrochloride — Chemical Substance Information.
  • PubMed. (2008, February 15). Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U.
  • MDPI. Investigating the Potential of Poly(2-ethyl-2-oxazoline) and Its Polymer Blends for Enhancing Fenofibrate Amorphous Solid Dispersion Dissolution Profile.
  • PubMed. (2013, February 15). The Pharmacokinetics of Phenylethyl Alcohol (PEA): Safety Evaluation Comparisons in Rats, Rabbits, and Humans.
  • PubMed - NIH. (1991). Ethanol-induced fatty acid ethyl ester formation in vivo and in vitro in rat lung.
  • ResearchGate. (2026, February 13). (PDF) The Role of Phenylethylamine during Positive Human-Dog Interaction.
  • PubMed. Metabolism of minoxidil, a new hypotensive agent II: biotransformation following oral administration to rats, dogs, and monkeys.
  • ResearchGate. (2025, August 9). The Pharmacokinetics of Phenylethyl Alcohol (PEA) | Request PDF.
  • MDPI. (2024, December 5). Biotechnological 2-Phenylethanol Production: Recent Developments.
  • ResearchGate. Synthesis and characterization of EHT 0202 metabolites identified from human, monkey, dog, rabbit and rat liver microsomes.
  • Newcells Biotech. (2022, December 5). The chlorophenoxy herbicide MCPA: A mechanistic basis for the observed differences in toxicological profile in humans & rats vs dogs.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine and Phosphoric Acid Waste Streams

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of chemical waste containing ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine and phosphoric acid. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemicals.

Core Principles: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of the individual components and their potential interactions is the foundation of a safe disposal protocol. The primary risk associated with this specific waste stream is the highly exothermic acid-base neutralization reaction.

  • Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine: This compound is an organic amine. While specific hazard data for this exact molecule is limited, it is classified as a skin and eye irritant and may cause respiratory irritation or drowsiness.[1] Amines as a class are basic and can react vigorously with acids.[2][3][4] They should be handled with appropriate personal protective equipment (PPE) to prevent skin and eye contact.

  • Phosphoric Acid (H₃PO₄): A common mineral acid, phosphoric acid is corrosive and can cause severe skin burns and eye damage.[5][6][7][8] Unneutralized phosphoric acid, when discarded, is classified by the U.S. Environmental Protection Agency (EPA) as a hazardous waste due to its corrosive nature (RCRA waste code D002).[9]

  • The Mixture: The combination of an amine (a base) and phosphoric acid (an acid) results in a neutralization reaction, forming an amine phosphate salt. This reaction can release a significant amount of heat, potentially leading to boiling, splashing, and the release of fumes if not properly controlled. Therefore, the central principle of this disposal plan is controlled neutralization.

Table 1: Hazard Summary

Substance/MixtureKey HazardsRegulatory Consideration
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine Skin Irritant, Eye Irritant, Potential Respiratory Irritant.[1]Treat as a hazardous chemical waste.
Phosphoric Acid Corrosive, Causes Severe Skin Burns and Eye Damage.[5][6][7]RCRA Hazardous Waste (D002) if pH < 2.[9]
Amine/Acid Mixture Primary Hazard: Strong exothermic reaction. Potential for splashing and fume generation.Must be treated as a hazardous waste stream. Incompatible materials must not be mixed.[10]

Pre-Disposal Setup: Engineering Controls and Personal Protection

Preparation is paramount. Before beginning any disposal procedure, ensure all necessary safety equipment and materials are readily available.

Location and Engineering Controls: All steps of this protocol must be performed inside a certified chemical fume hood to protect the user from potential inhalation of fumes or aerosols. Ensure a safety shower and eyewash station are accessible and unobstructed.[11]

Table 2: Required Personal Protective Equipment (PPE) and Materials

CategoryItemRationale
Personal Protective Equipment (PPE) Splash Goggles & Face ShieldProtects against splashes of corrosive material.
Chemical-Resistant Gloves (e.g., Butyl or Viton)Protects hands from direct contact with corrosive and irritant chemicals.
Flame-Resistant Lab CoatProvides a barrier against spills and splashes.
Materials & Equipment Designated Hazardous Waste Container (Polyethylene)Must be compatible with the chemical waste and properly sealed.[12]
Sodium Bicarbonate (NaHCO₃) or Soda Ash (Na₂CO₃)Weak bases used for controlled neutralization of excess acid.[13][14]
Large Beaker or Flask (at least 2x the volume of the waste)To provide ample headspace and prevent overflow during neutralization.
Stir Plate and Magnetic Stir BarEnsures even mixing and heat distribution during neutralization.
pH Meter or pH Test StripsTo accurately verify the pH of the solution during and after neutralization.
Ice BathTo manage and dissipate the heat generated during the exothermic reaction.
Spill Kit with Absorbent Material (e.g., sand, vermiculite)For immediate response in case of a spill.[14][15]

Step-by-Step Disposal Protocol

This protocol is designed to safely neutralize the waste stream prior to collection by your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation Isolate the ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine and phosphoric acid waste stream. Do not mix it with any other waste, particularly organic solvents, oxidizers, or chlorinated materials, to prevent dangerous reactions.[10][16]

Step 2: Controlled Neutralization (in a Chemical Fume Hood) The objective is to adjust the pH of the waste solution to a neutral range (pH 6-8). This process mitigates the corrosive hazard and prepares the waste for safe storage and disposal.

  • Preparation: Place the large beaker containing a magnetic stir bar on a stir plate inside an ice bath.

  • Dilution: Slowly and carefully pour the amine/acid waste into the beaker. If the waste is highly concentrated, you may add a small amount of cold water to the beaker before adding the waste to help manage the initial heat of dilution. Caution: Never add water directly to a concentrated acid.[11]

  • Initial pH Check: Begin stirring the solution. Use a pH meter or test strip to determine the initial pH of the mixture. It is likely to be acidic.

  • Slow Addition of Base: While continuously stirring, slowly add a weak base, such as sodium bicarbonate or soda ash, in small portions. The use of a weak base is critical as it moderates the reaction rate and heat generation compared to a strong base like sodium hydroxide.

  • Monitor Reaction: You will observe gas (CO₂) evolution (fizzing). Add the base slowly to prevent excessive foaming and potential overflow. Continuously monitor the temperature of the solution. If it becomes excessively warm, pause the addition of the base until it cools.

  • Final pH Verification: Continue adding the base incrementally until the pH of the solution is stable within the 6-8 range.[13] Verify with a calibrated pH meter for accuracy.

Step 3: Containerization and Labeling Proper containment and labeling are mandated by regulatory bodies like the EPA and are essential for safe handling by waste management personnel.

  • Transfer: Once the neutralized solution has cooled to room temperature, carefully transfer it into a designated, chemically compatible hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion.[12]

  • Labeling: Affix a completed hazardous waste tag to the container. According to NIH and EPA guidelines, the label must include:

    • The words "Hazardous Waste ".[12]

    • The full chemical names of all constituents: "Neutralized solution of Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine Phosphate Salt and water". List any other components present. Do not use abbreviations or chemical formulas.[10]

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant").

Step 4: Storage and Final Disposal Store the sealed and labeled container in a designated satellite accumulation area within your laboratory.[12][15] This area should be away from heat sources and general traffic.

  • Contact EHS: Arrange for pickup by contacting your institution's Environmental Health & Safety (EHS) office or licensed hazardous waste disposal contractor.[2][16]

  • Do Not Drain Dispose: Under no circumstances should this waste, even after neutralization, be poured down the drain. While the corrosivity hazard has been addressed, the resulting phosphate salts and organic compounds may be subject to environmental regulations.[15][17]

Procedural Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of the amine/acid waste stream.

DisposalWorkflow start Waste Generated: Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine + Phosphoric Acid ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Stream (No mixing with other chemicals) fume_hood->segregate setup Prepare for Neutralization: - Ice Bath - Stir Plate - Large Beaker segregate->setup check_ph Check Initial pH of Waste setup->check_ph neutralize Slowly Add Weak Base (e.g., NaHCO₃) with Constant Stirring check_ph->neutralize monitor Monitor Temperature and pH (Allow cooling if necessary) neutralize->monitor ph_check_final Is pH between 6 and 8? monitor->ph_check_final ph_check_final->neutralize No containerize Transfer Cooled Solution to Waste Container (<90% Full) ph_check_final->containerize Yes label_waste Attach Completed Hazardous Waste Label containerize->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Disposal workflow for amine/phosphoric acid waste.

References

  • NIH Waste Disposal Guide. National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health. [Link]

  • Safety Data Sheet: Phosphoric acid. KISHIDA CHEMICAL CO., LTD. [Link]

  • US4320012A - Neutralization of phosphoric acid waste waters.
  • Safety Data Sheet PHOSPHORIC ACID 25 - 85%. ChemSupply Australia. [Link]

  • Safety Data Sheet: phosphoric acid 85%. Chemos GmbH & Co. KG. [Link]

  • Phosphoric Acid - Safety Data Sheet. Chemfax Products Ltd. [Link]

  • Phosphoric Acid 75% FCC - Safety Data Sheet. Columbus Chemical Industries, Inc. [Link]

  • Common Name: PHOSPHORIC ACID HAZARD SUMMARY. NJ.gov. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Chemical Waste - Research Facilities. National Institutes of Health. [Link]

  • Phosphoric Acid - EPA. U.S. Environmental Protection Agency. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • How can you safely dispose of phosphoric acid? Quora. [Link]

  • SAFETY DATA SHEET PHOSPHORIC ACID 81%. Ecolab. [Link]

  • Laboratory Waste Disposal. Environmental Marketing Services. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Phosphoric Acid Spill Cleanup. Amphomag. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. [Link]

  • Best Ways to Neutralize the Phosphoric Acid. Shanghai Chemex. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine hydrochloride — Chemical Substance Information. PubChem. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Chemical Compatibility Chart. Myron L Company. [Link]

  • Safety data sheet - CPAChem. CPAChem. [Link]

  • INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Emory University EHSO. [Link]

  • Chemical Incompatibility Chart. University of California, Riverside. [Link]

  • Wiley Guide to Chemical Incompatibilities. SciSpace. [Link]

Sources

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